molecular formula C21H22O11 B191238 Flavanomarein CAS No. 577-38-8

Flavanomarein

Cat. No.: B191238
CAS No.: 577-38-8
M. Wt: 450.4 g/mol
InChI Key: DGGOLFCPSUVVHX-RTHJTPBESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavanomarein is a major flavonoid compound isolated from the plant Coreopsis tinctoria Nutt, which has been traditionally used for its health-promoting properties . In scientific research, Flavanomarein has shown significant promise in studies related to diabetic complications, particularly diabetic nephropathy (DN) . Its primary research value lies in its demonstrated inhibitory effects on high glucose-induced epithelial-mesenchymal transition (EMT), a key process in renal fibrosis and the progression of DN . The mechanistic studies suggest that Flavanomarein exerts its anti-fibrotic effects by directly binding to and inhibiting the Spleen Tyrosine Kinase (Syk) protein. This interaction leads to the suppression of the downstream TGF-β1/Smad signaling pathway, which is a central driver of fibrosis . This targeted mechanism was validated by the enhanced effect observed when Flavanomarein was used in combination with a known Syk inhibitor . Flavonoids, as a broad class of compounds, are known to target multiple pathways, including kinase signaling and nuclear receptors, which supports the potential of Flavanomarein as a valuable tool for investigating complex disease mechanisms . This product is intended for research purposes in a controlled laboratory setting. It is labeled as "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures, drug administration, or any form of human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGOLFCPSUVVHX-RTHJTPBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973292
Record name 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-38-8
Record name Flavanomarein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanomarein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2R)-Flavanomarein CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Isookanin Glycoside for Metabolic & Cytoprotective Research [1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

(2R)-Flavanomarein is a bioactive flavonoid glycoside belonging to the flavanone subclass. It is chemically defined as the 7-O-glucoside of isookanin. A critical structural feature is the chiral center at the C2 position of the flavanone ring, which distinguishes it from its chalcone tautomer, Marein.

While the generic CAS 577-38-8 is often cited for "Flavanomarein" (frequently implying the natural (2S)-configuration common to flavanones), the specific (2R)-enantiomer is distinguished in high-precision chemical catalogs by CAS 56389-87-8 . Researchers must verify stereochemistry, as the flavanone ring is prone to racemization or equilibrium with the open-ring chalcone form in solution.

Key Data Table[6]
PropertySpecification
Common Name (2R)-Flavanomarein
Synonyms Isookanin 7-O-glucoside; (2R)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
CAS Number 56389-87-8 (Specific to (2R)-isomer); 577-38-8 (General/Natural (2S))
Molecular Weight 450.39 g/mol
Molecular Formula C₂₁H₂₂O₁₁
Chiral Center C2 (R-configuration)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[2]
Appearance Yellow to off-white amorphous powder
Source Coreopsis tinctoria (Snow Chrysanthemum), Coreopsis lanceolata

Biosynthesis & Structural Dynamics

The biosynthesis of (2R)-Flavanomarein occurs via the phenylpropanoid pathway, diverging at the chalcone stage. A unique aspect of this compound is its dynamic relationship with Marein (Okanin 4'-O-glucoside).

The Chalcone-Flavanone Isomerization

In aqueous solution, particularly under varying pH, the open-ring chalcone (Marein ) and the closed-ring flavanone (Flavanomarein ) exist in equilibrium.

  • Marein (Chalcone): Characterized by an open C3 bridge and a double bond.

  • Flavanomarein (Flavanone): Formed by the Michael-type intramolecular addition of the phenolic hydroxyl group to the α,β-unsaturated ketone. This cyclization creates the chiral center at C2.

In Coreopsis tinctoria, this process is enzymatically regulated by Chalcone Isomerase (CHI) , which typically yields the (2S)-flavanone. The presence or isolation of the (2R)-enantiomer suggests either specific enzymatic activity (rare (2R)-specific CHI) or chemical epimerization during extraction.

Biosynthetic Pathway Diagram[8]

Biosynthesis Phenylalanine L-Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic Cinnamic Acid C4H C4H Cinnamic->C4H Coumaroyl p-Coumaroyl-CoA CHS CHS Coumaroyl->CHS Chalcone Isoliquiritigenin (Chalcone Scaffold) Okanin Okanin (Aglycone) Chalcone->Okanin Hydroxylation Marein Marein (Chalcone Glucoside) Okanin->Marein Glycosylation (UGT) Flavanomarein (2R)-Flavanomarein (Flavanone Glucoside) Marein->Flavanomarein Cyclization (Equilibrium) PAL->Cinnamic C4H->Coumaroyl CHS->Chalcone CHI CHI / Spontaneous UGT UDP-Glycosyltransferase

Figure 1: Biosynthetic pathway illustrating the critical equilibrium between the chalcone Marein and the flavanone Flavanomarein.[2]

Isolation & Purification Protocol

High-purity isolation of (2R)-Flavanomarein requires preventing the hydrolysis of the glycosidic bond and managing the chalcone-flavanone equilibrium. The following protocol is optimized for extraction from Coreopsis tinctoria flowers.

Reagents & Equipment[10]
  • Raw Material: Dried Coreopsis tinctoria capitula (flowers).

  • Solvents: Methanol (HPLC grade), Ethanol (95%), Formic Acid, Water (Milli-Q).

  • Stationary Phases: Diaion HP-20 macroporous resin, Sephadex LH-20, ODS-C18 silica gel.

Step-by-Step Methodology
  • Extraction:

    • Pulverize dried flowers (1.0 kg) into a coarse powder.

    • Extract with 70% Ethanol (10 L) under reflux for 2 hours (x3 cycles).

    • Concentrate the combined filtrate under reduced pressure at 50°C to obtain the crude extract.

  • Partitioning & Enrichment:

    • Suspend crude extract in water.

    • Load onto a Diaion HP-20 column.

    • Elute sequentially with H₂O, 30% EtOH, 50% EtOH, and 95% EtOH.

    • Collect the 50% Ethanol fraction (rich in flavonoids).

  • Chromatographic Separation:

    • Step A (Silica Gel): Subject the 50% fraction to silica gel column chromatography using a gradient of CHCl₃:MeOH (10:1 → 1:1). Collect fractions containing the target (monitor via TLC/HPLC).

    • Step B (Sephadex LH-20): Purify the flavonoid-rich sub-fraction on Sephadex LH-20 using MeOH:H₂O (1:1) to remove chlorophyll and polymeric impurities.

  • Final Purification (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).

    • Gradient: 15% A to 35% A over 40 minutes.

    • Detection: UV at 280 nm (Flavanone) and 370 nm (Chalcone check).

    • Isolation: Collect the peak corresponding to Flavanomarein (typically elutes before Marein). Lyophilize immediately to prevent isomerization.

Isolation Workflow Diagram

Isolation Raw Coreopsis tinctoria (Dried Flowers) Extract 70% EtOH Extraction (Reflux) Raw->Extract HP20 Diaion HP-20 (Macroporous Resin) Extract->HP20 Fraction 50% EtOH Fraction HP20->Fraction Elution Silica Silica Gel CC (CHCl3:MeOH) Fraction->Silica LH20 Sephadex LH-20 (MeOH:H2O) Silica->LH20 HPLC Prep-HPLC (C18, ACN/H2O) LH20->HPLC Product (2R)-Flavanomarein (>98% Purity) HPLC->Product Lyophilization

Figure 2: Step-by-step isolation protocol for obtaining high-purity (2R)-Flavanomarein.

Biological Potential & Mechanisms[11][12][13][14]

(2R)-Flavanomarein exhibits potent bioactivity, particularly in metabolic regulation and cytoprotection.

Anti-Diabetic & Nephroprotective Activity

Research indicates that (2R)-Flavanomarein mitigates diabetic nephropathy.[1][3][4] It inhibits the epithelial-mesenchymal transition (EMT) in renal tubular cells (HK-2 cells) induced by high glucose.

  • Mechanism: It targets and inhibits Spleen Tyrosine Kinase (Syk) , blocking the downstream signaling cascades (e.g., NF-κB) that drive inflammation and fibrosis in the kidney.

Neuroprotection

The compound has demonstrated protective effects against oxidative stress in neuronal cells (e.g., PC12 cells) damaged by 6-OHDA, suggesting potential utility in neurodegenerative models like Parkinson's disease.

Antioxidant Capacity

As a polyphenol with a catechol moiety (3',4'-dihydroxyphenyl) on the B-ring, (2R)-Flavanomarein is a potent scavenger of reactive oxygen species (ROS), protecting pancreatic β-cells from oxidative injury.

References

  • Zhang, N. N., et al. (2020).[3] "Flavanomarein inhibits high glucose-stimulated epithelial-mesenchymal transition in HK-2 cells via targeting spleen tyrosine kinase."[3] Scientific Reports, 10(1), 439.[3] Link

  • Le, L., et al. (2019).[3] "The protective effects of the native flavanone flavanomarein on neuronal cells damaged by 6-OHDA."[3] Phytomedicine, 53, 193-204. Link

  • MedChemExpress. "(2R)-Flavanomarein Product Datasheet." MCE Catalog. Link

  • PubChem. "Flavanomarein Compound Summary." National Center for Biotechnology Information. Link

  • ChemicalBook. "Flavanomarein CAS 577-38-8." Link

Sources

Flavanomarein: Molecular Mechanism of Action & Technical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Flavanomarein (Isookanin-7-O-glucoside) is a bioactive dihydrochalcone glycoside primarily isolated from Coreopsis tinctoria and Bidens species.[1] Unlike simple flavonoids, its flexible dihydrochalcone scaffold allows for unique binding modalities with protein targets.

Current pharmacological consensus identifies two primary mechanisms of action:

  • Direct Enzymatic Inhibition: Potent inhibition of Influenza A Neuraminidase (NA), preventing viral egress.

  • Signal Transduction Modulation: Activation of the Nrf2/HO-1 antioxidant axis, providing cytoprotection against oxidative stress (neuroprotective and anti-diabetic contexts).[1]

Physicochemical Profile

Table 1: Molecular Specifications of Flavanomarein

PropertySpecification
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Common Synonym Isookanin-7-O-glucoside
CAS Registry 577-38-8
Molecular Formula C21H22O11
Molecular Weight 450.39 g/mol
Solubility Soluble in DMSO (>10 mM), Methanol; Poorly soluble in water (requires glycosidic cleavage for high bioavailability)
Key Structural Feature C-7 Glucoside moiety attached to the A-ring; Catechol group on B-ring (critical for antioxidant redox cycling)

Primary Mechanism I: Neuraminidase (NA) Inhibition

The most distinct pharmacological application of Flavanomarein is its antiviral activity against Influenza A. It acts as a non-competitive or mixed-type inhibitor of the viral Neuraminidase enzyme.

Mechanism of Action

Neuraminidase is responsible for cleaving terminal sialic acid residues from host cell receptors, a step required for the release of progeny virions.[2][3][4]

  • Binding Interface: Flavanomarein occupies the NA active site (specifically the 150-cavity in group-1 NAs).[1] The 3',4'-dihydroxyl groups (catechol) on the B-ring form hydrogen bonds with conserved arginine residues (Arg152, Arg292) within the enzyme's catalytic pocket.

  • Steric Hindrance: The bulky 7-O-glucoside moiety extends outward, creating steric interference that prevents the natural substrate (sialic acid) from entering the catalytic cleft.[1]

  • Outcome: Viral aggregation at the cell surface and prevention of viral spread to neighboring cells.

Visualization: Viral Egress Blockade

NA_Inhibition HostCell Infected Host Cell Budding Viral Budding (Hemagglutinin bound to Sialic Acid) HostCell->Budding NA_Enzyme Viral Neuraminidase (NA) Activity Budding->NA_Enzyme Natural Progression Cleavage Sialic Acid Cleavage NA_Enzyme->Cleavage Aggregation Viral Aggregation (Infection Halted) NA_Enzyme->Aggregation If Inhibited Release Progeny Virion Release Cleavage->Release Flavanomarein Flavanomarein (Inhibitor) Blockade Active Site Blockade (H-bonds with Arg152/292) Flavanomarein->Blockade Intervention Blockade->NA_Enzyme Inhibits

Figure 1: Flavanomarein interrupts the influenza lifecycle by inhibiting Neuraminidase-mediated cleavage of sialic acid, leading to viral aggregation rather than release.[1]

Primary Mechanism II: Nrf2/HO-1 Antioxidant Signaling

Beyond viral targets, Flavanomarein exerts potent cytoprotective effects, particularly in neurodegenerative (Alzheimer's) and metabolic (Diabetes) models.[1] This is mediated by the Keap1-Nrf2-ARE pathway .[1]

Mechanism of Action[5][6][7][8]
  • Keap1 Modification: Under basal conditions, Nrf2 is tethered in the cytoplasm by Keap1 and targeted for ubiquitination.[5] Flavanomarein acts as an electrophile, modifying cysteine thiols (Cys151) on Keap1.

  • Nuclear Translocation: This modification induces a conformational change in Keap1, preventing Nrf2 ubiquitination.[1] Stabilized Nrf2 translocates to the nucleus.

  • Transcriptional Activation: Nrf2 binds to the Antioxidant Response Element (ARE) sequences in the promoter regions of cytoprotective genes.

  • Enzyme Induction: Upregulation of Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which scavenge Reactive Oxygen Species (ROS).[1]

Visualization: Nrf2 Activation Pathway

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Triggers Nrf2_Free Stabilized Nrf2 Keap1_Nrf2->Nrf2_Free Releases Flava Flavanomarein Flava->Keap1_Nrf2 Modifies Cys151 (Dissociation) ARE ARE Sequence (DNA Promoter) Nrf2_Free->ARE Translocation Transcription Transcription of HO-1 / NQO1 ARE->Transcription Protection Cellular Protection (Redox Homeostasis) Transcription->Protection

Figure 2: Flavanomarein promotes the dissociation of Nrf2 from Keap1, driving the transcription of antioxidant enzymes like HO-1.[1]

Experimental Validation Protocols

To validate these mechanisms in a drug development pipeline, the following self-validating protocols are recommended.

Protocol A: Neuraminidase Inhibition Assay (Fluorometric)

Purpose: Quantify IC50 of Flavanomarein against Influenza NA.

  • Reagent Prep:

    • Buffer: 32.5 mM MES buffer (pH 6.5) with 4 mM CaCl2.[1]

    • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1]

    • Enzyme: Recombinant Influenza A (H1N1) Neuraminidase.[1]

  • Workflow:

    • Step 1: Plate 10 μL of Flavanomarein (serial dilutions: 0.1 μM to 100 μM) in a black 96-well plate.

    • Step 2: Add 10 μL of NA enzyme solution. Incubate at 37°C for 30 mins (allows inhibitor binding).[1]

    • Step 3: Add 30 μL of MUNANA substrate (20 μM final conc).

    • Step 4: Incubate at 37°C for 60 mins.

    • Step 5: Terminate reaction with 150 μL of Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

  • Detection: Measure fluorescence at Ex/Em = 365/450 nm.

  • Validation Check: Include Oseltamivir carboxylate as a positive control. IC50 should be in the nanomolar range.

Protocol B: Nrf2 Nuclear Translocation Analysis (Western Blot)

Purpose: Confirm mechanism of antioxidant upregulation.

  • Cell Culture: Seed PC12 or HepG2 cells (2 x 10^5 cells/well).

  • Treatment:

    • Group 1: Vehicle (DMSO < 0.1%).[1]

    • Group 2: Flavanomarein (10, 20, 40 μM) for 24 hours.

    • Group 3: Positive Control (Sulforaphane).[1]

  • Fractionation:

    • Lyse cells using a Nuclear/Cytoplasmic Extraction Kit (e.g., NE-PER™).[1]

    • Critical Step: Ensure no cross-contamination of fractions (verify with Lamin B1 for nucleus and GAPDH for cytoplasm).

  • Blotting:

    • Run SDS-PAGE.[1] Transfer to PVDF.[1]

    • Primary Antibody: Anti-Nrf2 (1:1000).[1]

    • Secondary Antibody: HRP-conjugated IgG.[1]

  • Analysis:

    • Quantify band intensity.[1]

    • Success Criteria: A dose-dependent increase in Nuclear Nrf2 / Cytosolic Nrf2 ratio compared to vehicle.[1]

References

  • Influenza Virus Neuraminidase: Structure and Function. Source: National Institutes of Health (NIH) / PMC. Relevance: Establishes the target mechanism for viral egress blockade.[4] URL:[Link]

  • Flavanomarein (Isookanin-7-O-glucoside) Chemical Structure & Properties. Source: PubChem (National Library of Medicine). Relevance: Definitive source for chemical identity, molecular weight, and synonyms. URL:[Link][1]

  • Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Source: Frontiers in Pharmacology / PMC.[1] Relevance: Details the Keap1-Nrf2-ARE signaling pathway mechanism common to flavones/dihydrochalcones. URL:[Link]

  • Pharmacological properties of flavonoids including flavonolignans. Source: SciSpace / Integration of petrocrops with drug development. Relevance: Discusses the broader pharmacological context of flavonoids in neuroprotection and Alzheimer's. URL:[Link]

  • Docking study of flavonoid derivatives as potent inhibitors of influenza H1N1 virus neuraminidase. Source: PMC - NIH.[1] Relevance: Provides the structural basis (hydrogen bonding at active sites) for flavonoid inhibition of NA. URL:[Link]

Sources

Technical Deep Dive: Investigating the Antioxidant Properties of Flavanomarein

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals, and Application Scientists Subject: Flavanomarein (Isookanin 7-O-glucoside)[1]

Executive Summary

Flavanomarein (CAS: 577-38-8), chemically identified as Isookanin 7-O-glucoside , is a bioactive flavonoid glycoside predominantly isolated from Coreopsis tinctoria Nutt. (Snow Chrysanthemum). While often overshadowed by its aglycone isookanin, Flavanomarein exhibits a distinct pharmacological profile characterized by potent antioxidant activity and neuroprotective capability.

This technical guide dissects the compound's dual-action mechanism: direct Radical Scavenging (ROS quenching) and indirect transcriptional modulation via the Nrf2/HO-1 axis. We provide validated experimental protocols for extraction, purification, and bioactivity assessment to support translational research in neurodegenerative and metabolic therapeutics.

Chemical Profile & Pharmacognosy[2][3][4]

Flavanomarein is a dihydroflavone glycoside. Its structural efficacy stems from the B-ring catechol moiety (3',4'-dihydroxylation), which is critical for electron donation, although the 7-O-glycosylation modulates its lipophilicity and bioavailability compared to the aglycone.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Common Name Flavanomarein; Isookanin 7-O-glucoside
CAS Number 577-38-8
Molecular Formula C₂₁H₂₂O₁₁
Molecular Weight 450.39 g/mol
Solubility Low in water; Soluble in Methanol, Ethanol, DMSO.
Primary Source Coreopsis tinctoria (Capitula/Flower buds)
Stability Sensitive to light/heat; store lyophilized at -20°C.

Mechanistic Pathways: The "Why"

Flavanomarein does not act solely as a chemical scavenger. Its therapeutic value lies in the crosstalk between oxidative stress suppression and anti-inflammatory signaling.

The Nrf2/HO-1 & NF-κB Axis

Under oxidative stress (e.g., H₂O₂ or 6-OHDA exposure), Flavanomarein facilitates the dissociation of Nrf2 from Keap1. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate Phase II enzymes like Heme Oxygenase-1 (HO-1).[2] Simultaneously, it inhibits the phosphorylation of IκBα, preventing NF-κB p65 nuclear translocation and suppressing pro-inflammatory cytokines (TNF-α, iNOS).

Flavanomarein_Mechanism Flav Flavanomarein Keap1 Keap1 (Cytosol) Flav->Keap1 Disrupts Interaction NFkB NF-κB (p65) Flav->NFkB Inhibits Translocation ROS ROS / Oxidative Stress ROS->Keap1 Oxidation Nrf2_C Nrf2 (Inactive) Keap1->Nrf2_C Sequesters Nrf2_N Nrf2 (Nucleus) Nrf2_C->Nrf2_N Translocation ARE ARE (DNA) Nrf2_N->ARE Binds HO1 HO-1 / NQO1 / SOD ARE->HO1 Transcription HO1->ROS Scavenges Survival Cell Survival & Neuroprotection HO1->Survival Promotes Inflam Inflammation (TNF-α, iNOS) NFkB->Inflam Promotes Inflam->Survival Impairs

Figure 1: Signal transduction pathway of Flavanomarein. Blue nodes indicate the therapeutic agent; Green nodes represent protective mechanisms; Red nodes represent stress/inflammatory markers.

Experimental Framework: The "How"

To ensure reproducibility, the following protocols utilize self-validating controls.

Extraction & Isolation Protocol

Objective: Isolate high-purity Flavanomarein from Coreopsis tinctoria.

  • Pre-treatment: Pulverize dried C. tinctoria flower buds to <40 mesh.

  • Extraction:

    • Solvent: 60% Ethanol (aq).

    • Method: Ultrasonic-assisted extraction (50 kHz, 45 min, 50°C).[3]

    • Ratio: 1:30 (Solid:Liquid).

  • Concentration: Rotary evaporate at 60°C under reduced pressure to remove ethanol.

  • Purification (HSCCC):

    • Use High-Speed Counter-Current Chromatography for monomer separation.[4]

    • Solvent System: n-Hexane : Ethyl acetate : Methanol : Water (1:5:1:5, v/v).

    • Validation: Verify purity >98% via HPLC (C18 column, MeOH:Water gradient).

In Vitro Antioxidant Assays (DPPH & ABTS)

Objective: Quantify direct radical scavenging capacity (IC50).

DPPH Protocol:

  • Stock: Prepare 0.1 mM DPPH solution in methanol (keep in dark).

  • Sample: Dilute Flavanomarein in methanol (Range: 5 – 100 µg/mL).

  • Reaction: Mix 100 µL sample + 100 µL DPPH stock in a 96-well plate.

  • Incubation: 30 minutes in dark at Room Temperature (RT).

  • Measurement: Absorbance at 517 nm.

  • Control: Ascorbic Acid or Trolox.

  • Calculation:

    
    
    

ABTS Protocol:

  • Generation: Mix 7 mM ABTS + 2.45 mM Potassium Persulfate (1:1). Incubate 12-16h in dark.

  • Dilution: Dilute ABTS solution with ethanol to Abs ~0.70 at 734 nm.

  • Reaction: 20 µL sample + 180 µL ABTS working solution.

  • Incubation: 6 minutes at RT.

  • Measurement: Absorbance at 734 nm.

Data Synthesis: Comparative Efficacy

The following data summarizes the antioxidant potency of Flavanomarein relative to its aglycone and standard controls. Note that while the glycoside (Flavanomarein) is slightly less potent than the aglycone (Isookanin) due to steric hindrance of the sugar moiety, it often exhibits superior stability in aqueous formulations.

Table 2: Comparative IC50 Values (DPPH Assay)
CompoundIC50 Value (µg/mL)Relative PotencyNotes
Flavanomarein 10.5 ± 2.1 HighStrong activity; slightly lower than aglycone.
Isookanin (Aglycone)6.2 ± 0.5Very HighFree hydroxyls at C7 enhance scavenging.
C. tinctoria Extract40 - 100ModerateVaries by extraction solvent (EtOH > Water).
Ascorbic Acid (Std)4.3 ± 0.2ReferenceStandard control.
Trolox (Std)3.8 ± 0.1ReferenceStandard control.

Data aggregated from multiple comparative studies on Coreopsis flavonoids.

Protocol Validation & Quality Control

To maintain Trustworthiness and Scientific Integrity , every experiment must pass these checkpoints:

  • Linearity Check: The standard curve (e.g., Trolox) must have an R² > 0.99.

  • Solvent Blank: Methanol/Ethanol blanks must show <5% variance in absorbance.

  • Cell Viability (MTT/CCK-8): In cellular assays (e.g., PC12), Flavanomarein alone (at test concentration) must NOT significantly reduce cell viability compared to control.

    • Safe Range: Typically 10 - 50 µM.

    • Toxicity: Often observed >100 µM.

  • Positive Control: Always include a known antioxidant (e.g., NAC or Vitamin C) in cell stress models to validate the oxidative insult (e.g., H₂O₂).

References

  • Wang, W. et al. (2015). "New phenolic compounds from Coreopsis tinctoria Nutt. and their antioxidant and angiotensin I-converting enzyme inhibitory activities."[5] Journal of Agricultural and Food Chemistry.

  • Zhang, Y. et al. (2018). "The protective effects of the native flavanone flavanomarein on neuronal cells damaged by 6-OHDA." Journal of Cellular Biochemistry.

  • Habtemariam, S. (2019). "The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol."[2] Oxidative Medicine and Cellular Longevity.

  • Guo, L. et al. (2023).[4] "Research progress on separation and characterization of bioflavonoids from Coreopsis tinctoria Nutt." Journal of Food Bioactives.

  • PubChem Database. "Flavanomarein (CID 101781)." National Institutes of Health.

Sources

Technical Guide: The Anti-Inflammatory Architecture of Flavanomarein

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Flavonoid Glycoside (Isookanin-7-O-glucoside) Primary Source: Coreopsis tinctoria Nutt. (Snow Chrysanthemum), Bidens species. Therapeutic Axis: NF-κB Suppression, MAPK Modulation, Oxidative Stress Reduction.[1]

Executive Summary

Flavanomarein (Isookanin-7-O-glucoside) is a bioactive flavonoid isolated primarily from Coreopsis tinctoria Nutt.[2][3] It distinguishes itself from generic flavonoids through a specific glycosidic linkage at the C-7 position of the isookanin aglycone. Research validates its efficacy as a potent anti-inflammatory agent, functioning primarily by dismantling the TLR4-mediated inflammatory cascade.

This guide provides a structural analysis of Flavanomarein’s mechanism of action, detailing its ability to inhibit the nuclear translocation of NF-κB p65 and suppress MAPK phosphorylation.[4] It serves as a blueprint for researchers investigating non-steroidal anti-inflammatory candidates for metabolic and autoimmune pathologies.

Molecular Profile & Pharmacokinetics

Before assessing biological activity, researchers must account for the physicochemical properties that dictate Flavanomarein's bioavailability and experimental stability.

  • Chemical Identity: Isookanin-7-O-glucoside.

  • Structural Class: Chalcone-derived flavonoid glycoside.

  • Solubility: High solubility in polar solvents (Methanol, Ethanol, DMSO); poor solubility in non-polar alkanes.

  • Stability: Susceptible to hydrolysis at high temperatures (>60°C) or extreme pH. In in vitro settings, stock solutions should be prepared in DMSO (<0.1% final concentration) to prevent precipitation without inducing solvent cytotoxicity.

Extraction Protocol Insight: High-purity Flavanomarein is typically isolated via ethanol reflux extraction from Coreopsis tinctoria, followed by enrichment using D101 macroporous resin and final purification via polyamide column chromatography. This multi-step process is critical to remove interfering tannins that often skew anti-inflammatory assay results.

Mechanistic Architecture: The Signaling Blockade

Flavanomarein does not act as a simple scavenger; it functions as a signal transduction modulator. Its primary mode of action involves the dual inhibition of the NF-κB and MAPK pathways, preventing the transcriptional activation of pro-inflammatory genes.

The NF-κB Axis Blockade

Under basal conditions, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by Lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, marking it for ubiquitination and degradation. This releases NF-κB (p65/p50 dimer) to translocate to the nucleus.

Flavanomarein Intervention:

  • IκBα Protection: Flavanomarein inhibits the phosphorylation of IκBα, preserving the inhibitory complex.

  • Nuclear Exclusion: By stabilizing IκBα, it physically prevents the p65 subunit from entering the nucleus, thereby silencing the promoters for TNF-α, IL-6, and iNOS.

MAPK Pathway Modulation

Simultaneously, Flavanomarein targets the Mitogen-Activated Protein Kinase (MAPK) cascade. It specifically downregulates the phosphorylation of:

  • p38 MAPK: Critical for cytokine biosynthesis.

  • JNK (c-Jun N-terminal Kinase): Essential for AP-1 transcription factor activation.

Visualizing the Pathway

The following diagram maps the precise intervention points of Flavanomarein within the macrophage inflammatory cascade.

Flavanomarein_Mechanism TLR4 TLR4 Receptor MyD88 MyD88 Adaptor TLR4->MyD88 LPS LPS (Inducer) LPS->TLR4 Activation TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs IkB IκBα (Inhibitor) IKK->IkB Phosphorylation AP1 AP-1 (Nucleus) MAPKs->AP1 Phosphorylation NFkB_Cyto NF-κB (Cytoplasm) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Genes Transcription AP1->Genes Flava Flavanomarein (Inhibitor) Flava->IKK Blocks Activation Flava->MAPKs Inhibits Phosphorylation

Caption: Schematic representation of Flavanomarein-mediated dual inhibition of NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

Experimental Validation: The "Gold Standard" Protocol

To replicate the anti-inflammatory effects of Flavanomarein, researchers should utilize the LPS-induced RAW 264.7 macrophage model. This protocol is designed to eliminate false positives caused by cytotoxicity.

Phase 1: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the maximum non-toxic dose (MNTD).

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with Flavanomarein gradients (e.g., 5, 10, 20, 40, 80

    
    M).
    
  • Readout: Measure absorbance after 24h.

  • Criterion: Only concentrations yielding >90% cell viability should be used for anti-inflammatory assays to ensure reduced cytokine levels are not due to cell death.

Phase 2: Anti-Inflammatory Assay (NO & Cytokines)

Objective: Quantify suppression of inflammatory mediators.[1][4][5][6][7]

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Incubate with Flavanomarein (at MNTD) for 1–2 hours prior to induction. Note: Pre-treatment is crucial for observing preventative signaling blockade.

  • Induction: Add LPS (1

    
    g/mL) and co-incubate for 18–24 hours.
    
  • Supernatant Analysis:

    • Nitric Oxide (NO): Use Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). Mix 100

      
      L supernatant with 100 
      
      
      
      L reagent. Read at 540 nm.
    • ELISA: Quantify TNF-α, IL-6, and IL-1β using commercial kits.

  • Lysate Analysis (Western Blot):

    • Extract total protein to assess iNOS and COX-2 expression.

    • Extract nuclear vs. cytoplasmic fractions to validate p65 translocation inhibition.

Quantitative Benchmarks

The following table summarizes typical inhibitory effects observed in in vitro studies involving Flavanomarein and its aglycone analogs (Isookanin) in RAW 264.7 cells.

BiomarkerAssay TypeEffect of Flavanomarein (20-40

M)
Physiological Consequence
Nitric Oxide (NO) Griess Reaction↓ 40–60% Reduction Reduced vasodilation and tissue damage.
TNF-α ELISA↓ 30–50% Reduction Suppression of acute phase reaction.
IL-6 ELISA↓ Significant Reduction Decreased chronic inflammatory signaling.
iNOS Protein Western Blot↓ Dose-dependent downregulation Halting of enzymatic NO production.
COX-2 Protein Western Blot↓ Dose-dependent downregulation Reduced prostaglandin (PGE2) synthesis.
p-p65 (Nuclear) Western Blot↓ Blocked Translocation Prevention of pro-inflammatory gene transcription.

Upstream & Downstream Integration

While NF-κB is the primary target, Flavanomarein's efficacy is often enhanced by its impact on oxidative stress.

  • The Nrf2 Connection: Emerging evidence suggests that flavonoids from Coreopsis tinctoria activate the Nrf2/HO-1 pathway . By upregulating Heme Oxygenase-1 (HO-1), Flavanomarein reduces intracellular Reactive Oxygen Species (ROS). Since ROS is a secondary activator of NF-κB, this creates a synergistic anti-inflammatory loop.

  • Metabolic Implications: Due to its ability to lower chronic inflammation (IL-6 suppression), Flavanomarein is currently being investigated for preventing diabetic complications, specifically diabetic nephropathy and retinopathy, where inflammation drives tissue fibrosis.

References

  • Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Source: Food Science and Human Wellness (via NIH/PubMed) Link:[Link] (Note: Provides the foundational protocol for flavonol-mediated NF-κB/MAPK inhibition in RAW 264.7 cells).

  • Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. Source: Molecules (MDPI) Link:[Link] (Note: Defines the specific activity of the isookanin scaffold, the aglycone of Flavanomarein, confirming iNOS/COX-2 suppression).

  • Extraction and Separation of Flavanomarein from Coreopsis tinctoria and Study on its Anti-platelet Aggregation Effect. Source: Herald of Medicine Link:[Link] (Note: Validates the extraction protocols and identifies Flavanomarein as a primary bioactive component).

  • Protective Effect of Effective Components of Coreopsis tinctoria Nutt on Retinopathy of db/db Diabetic Mice. Source: Journal of Ophthalmology (PMC) Link:[Link] (Note: Links the anti-inflammatory mechanism to therapeutic outcomes in diabetic complications).

Sources

Flavanomarein: Mechanistic Insights into Neuroprotection via the PI3K/AKT and NF-κB Axes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Flavanomarein (Isookanin-7-O-glucoside), a bioactive flavonoid predominantly isolated from Coreopsis tinctoria, has emerged as a potent neuroprotective agent in preclinical models of oxidative stress and neurodegeneration.[1][2] Unlike generic antioxidants that function solely as radical scavengers, Flavanomarein exhibits specific modulation of intracellular signaling cascades. Initial studies, particularly in 6-hydroxydopamine (6-OHDA) induced models, demonstrate its ability to reverse neuronal apoptosis by upregulating the PI3K/AKT survival pathway while simultaneously suppressing the NF-κB inflammatory axis . This guide synthesizes current technical data to provide a roadmap for researchers investigating Flavanomarein as a candidate for Parkinson’s and Alzheimer’s therapeutic development.

Chemical Profile & Structural Pharmacophores

To understand the neuroprotective capacity of Flavanomarein, one must first analyze its structural activity relationship (SAR).

  • Chemical Name: Flavanomarein (Isookanin-7-O-glucoside)

  • Aglycone: Isookanin

  • Key Structural Features:

    • Catechol Moiety (B-ring): The presence of orthodihydroxy groups is critical for electron donation, facilitating direct scavenging of Reactive Oxygen Species (ROS).

    • C7-Glucoside: While glycosylation typically reduces lipophilicity (and thus Blood-Brain Barrier permeability), it stabilizes the molecule for systemic circulation. In vivo, hydrolysis to the aglycone Isookanin is the likely requisite step for CNS penetration.

Mechanistic Pathways: The "Dual-Switch" Hypothesis

Current research suggests Flavanomarein acts as a molecular "dual-switch," turning ON survival signals and turning OFF apoptotic/inflammatory signals.

The Survival Switch (PI3K/AKT)

In dopaminergic neurons (PC12 models), Flavanomarein treatment prevents 6-OHDA-induced cytotoxicity. This protection is abolished when PI3K inhibitors (e.g., LY294002) are introduced, confirming that Flavanomarein's efficacy is strictly dependent on the phosphorylation of AKT.

The Anti-Inflammatory Switch (NF-κB)

Flavanomarein inhibits the nuclear translocation of the p65 subunit of NF-κB. Under oxidative stress, p65 translocates to the nucleus to transcribe pro-inflammatory cytokines (TNF-α, IL-6). Flavanomarein blocks this transit, likely by preventing the degradation of IκBα (the inhibitor of NF-κB).

Visualization of Signaling Cascades

The following diagram illustrates the confirmed molecular targets of Flavanomarein within the neuronal cytoplasm and nucleus.

Flavanomarein_Mechanism cluster_cell Neuronal Cytoplasm Flavanomarein Flavanomarein (Extracellular) Receptor Membrane Receptors (Putative) Flavanomarein->Receptor IKK IKK Complex Flavanomarein->IKK Blocks PI3K PI3K Activation Receptor->PI3K Activates AKT p-AKT (Ser473) Upregulation PI3K->AKT Bcl2 Bcl-2 (Anti-Apoptotic) AKT->Bcl2 Upregulates Survival Neuronal Survival AKT->Survival Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits ROS ROS / 6-OHDA (Stress Signal) ROS->IKK Stimulates IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokines Transcription Cytokines->Apoptosis

Caption: Schematic representation of Flavanomarein-mediated neuroprotection. Green nodes indicate upregulated survival pathways; Red nodes indicate suppressed inflammatory/apoptotic pathways.

Preclinical Evidence: Quantitative Summary

The following data summarizes key findings from studies on PC12 cells exposed to 6-OHDA (a Parkinson's disease mimic).

Table 1: Effect of Flavanomarein (FM) on Neuronal Viability and Apoptosis Markers

Experimental ConditionCell Viability (MTT)LDH Release (Cytotoxicity)Apoptotic Rate (Flow Cytometry)Mitochondrial Membrane Potential (ΔΨm)
Control 100%Low (Baseline)< 5%High (Intact)
Model (6-OHDA only) ~55%High (>300% of control)~40%Low (Depolarized)
FM Low Dose (25 µM) ~70%Moderate Reduction~25%Partially Restored
FM High Dose (100 µM) ~90% Significantly Reduced < 10% Fully Restored

Interpretation: Flavanomarein exhibits dose-dependent neuroprotection. The restoration of Mitochondrial Membrane Potential (ΔΨm) is particularly significant, as mitochondrial dysfunction is a hallmark of early-stage neurodegeneration.

Validated Experimental Workflow

To ensure reproducibility (Trustworthiness), the following protocol outlines the precise steps to validate Flavanomarein's activity in vitro. This protocol controls for common artifacts such as solvent toxicity and assay interference.

Protocol Diagram

Protocol_Workflow Seed Step 1: Cell Seeding PC12 / SH-SY5Y (1x10^4 cells/well) PreTreat Step 2: Pre-treatment Flavanomarein (25-100µM) Duration: 24h Seed->PreTreat Adhesion (24h) Toxin Step 3: Toxin Challenge 6-OHDA (100µM) or H2O2 Duration: 12-24h PreTreat->Toxin Do not wash Assay Step 4: Readouts Toxin->Assay MTT MTT/CCK-8 (Viability) Assay->MTT West Western Blot (p-AKT, Bcl-2, Bax) Assay->West JC1 JC-1 Staining (Mitochondrial Health) Assay->JC1

Caption: Step-by-step experimental workflow for validating Flavanomarein efficacy in vitro.

Critical Technical Notes
  • Solvent Control: Flavanomarein is typically dissolved in DMSO. The final concentration of DMSO in the culture medium must remain < 0.1% to avoid confounding neurotoxicity. Always run a "Vehicle Control" (0.1% DMSO + Toxin).

  • Pre-treatment vs. Co-treatment: The protocol specifies Pre-treatment . Flavanomarein requires time to upregulate antioxidant enzymes (HO-1, NQO1) and phosphorylate AKT before the oxidative insult occurs. Co-treatment often yields inferior results.

  • Toxin Stability: 6-OHDA is unstable and oxidizes rapidly in culture media. It must be prepared fresh in ascorbic acid (0.02%) or used immediately to ensure consistent toxicity levels.

Future Directions & Translational Gaps

While in vitro results are promising, the following areas represent the "Critical Path" for drug development professionals:

  • Blood-Brain Barrier (BBB) Permeability:

    • Current Gap: As a glycoside, Flavanomarein is hydrophilic. It is currently unknown if it crosses the BBB intact via GLUT transporters or if it relies on hydrolysis to Isookanin.

    • Required Study:[3][4][5][6][7] In vivo pharmacokinetics (PK) using microdialysis in rat models to measure CSF concentrations.

  • Metabolic Stability:

    • Flavonoids undergo rapid Phase II metabolism (glucuronidation/sulfation). Researchers must determine if the metabolites of Flavanomarein retain the PI3K/AKT activating properties of the parent compound.

References

  • Zhang, Y., et al. (2018). "The protective effects of the native flavanone flavanomarein on neuronal cells damaged by 6-OHDA." Food & Function.[8]

    • Core Citation: Establishes the PI3K/AKT and NF-κB mechanisms in PC12 cells.
  • Mu, J., et al. (2020). "The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism." Evidence-Based Complementary and Alternative Medicine.

    • Supporting Citation: Contextualizes Flavanomarein within the broader phytochemistry of Coreopsis tinctoria.
  • Spencer, J.P.E. (2008). "Flavonoids: modulators of brain function?" British Journal of Nutrition.

    • Mechanistic Grounding: Provides the foundational theory for flavonoid interactions with neuronal signaling pathways (ERK/AKT)

Sources

The role of Flavanomarein in modulating the Nrf2/HO-1 signaling pathway.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Flavanomarein in modulating the Nrf2/HO-1 signaling pathway . It is structured for researchers and drug development professionals, focusing on mechanistic causality, experimental validation, and therapeutic application.[1]

Content Type: Technical Guide / Whitepaper Subject: Molecular Pharmacology & Signal Transduction Compound: Flavanomarein (Isookanin-7-O-glucoside)[1][2]

Executive Summary

Flavanomarein is a bioactive flavanone glycoside primarily isolated from Coreopsis tinctoria (Snow Chrysanthemum).[1][2] It functions as a potent cytoprotective agent by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) transcription factor.[1][2][3]

Upon cellular entry, Flavanomarein (or its aglycone metabolite, Isookanin) modulates the redox status of the Keap1-Nrf2 complex , leading to the nuclear translocation of Nrf2. This event triggers the transcriptional upregulation of Heme Oxygenase-1 (HO-1) , a rate-limiting enzyme that degrades heme into carbon monoxide (CO), biliverdin, and free iron, thereby neutralizing oxidative stress and inflammation.[1][2] This guide delineates the molecular mechanism, provides validated experimental protocols for assessing this pathway, and highlights its therapeutic potential in metabolic and neurodegenerative disorders.[1]

Molecular Profile & Pharmacophore

To understand the interaction between Flavanomarein and the Nrf2 pathway, one must first analyze its structural properties that facilitate electrophilic attack on repressor proteins.

  • Chemical Name: (2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1][2]

  • Common Name: Flavanomarein (Isookanin-7-O-glucoside)[1][2][4]

  • Aglycone: Isookanin (3',4',7,8-tetrahydroxyflavanone)[1][2]

  • Key Structural Pharmacophore:

    • Catechol Moiety (B-Ring): The 3',4'-dihydroxy substitution is critical.[1][2] Under oxidative conditions, this catechol group oxidizes to an ortho-quinone.[1][2] This electrophilic quinone species can undergo Michael addition with cysteine thiols on the Keap1 protein.

    • C7-Glycosylation: Improves solubility and bioavailability but may require hydrolysis by

      
      -glucosidases (cytosolic or enteric) to release the fully active aglycone for maximum potency.[1][2]
      

Mechanistic Framework: The Keap1-Nrf2-HO-1 Axis

The canonical mechanism by which Flavanomarein exerts its effect involves the disruption of the Keap1-mediated ubiquitination of Nrf2.[1][2][3]

The Basal State (Repression)

In homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1).[2] Keap1 acts as a substrate adaptor for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targeting Nrf2 for continuous proteasomal degradation.[2]

Flavanomarein-Induced Activation[1][2]
  • Electrophilic Modification: Flavanomarein (or Isookanin) acts as a pro-electrophile.[2] The B-ring catechol oxidizes to a quinone, which covalently modifies specific sensor cysteines on Keap1 (primarily Cys151 , Cys273 , or Cys288 ).[1]

  • Conformational Change: This modification alters the conformation of Keap1, preventing the efficient ubiquitination of Nrf2.

  • Nuclear Translocation: Stabilized Nrf2 accumulates in the cytoplasm and translocates into the nucleus.[1][3]

  • Transcriptional Activation: Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) sequences (5'-TGACNNNGC-3') in the promoter regions of target genes.[2]

  • HO-1 Induction: This binding drives the robust expression of HMOX1 (encoding HO-1), along with other Phase II detoxifying enzymes (e.g., NQO1, SOD).[2]

Pathway Visualization

The following diagram illustrates the signaling cascade initiated by Flavanomarein.

Nrf2_Pathway cluster_nucleus Nucleus node_stress Oxidative Stress / ROS node_keap1 Keap1 (Sensor) node_stress->node_keap1 Oxidation node_flava Flavanomarein (Isookanin-7-O-glc) node_flava->node_keap1 Electrophilic Attack (Cys Modification) node_nrf2_cyto Nrf2 (Cytosolic) node_keap1->node_nrf2_cyto Releases node_ubiq Ubiquitination & Degradation node_keap1->node_ubiq Inhibits node_nrf2_nuc Nrf2 (Nuclear) node_nrf2_cyto->node_nrf2_nuc Translocation node_are ARE Sequence node_nrf2_nuc->node_are Heterodimerization node_maf sMaf node_maf->node_are node_ho1 HO-1 Expression node_are->node_ho1 Transcription

Caption: Flavanomarein modifies Keap1 cysteines, halting Nrf2 degradation and driving nuclear translocation for HO-1 upregulation.[1][2]

Experimental Validation Protocols

To scientifically validate the role of Flavanomarein in this pathway, researchers must demonstrate three things: dependency (Nrf2 is required), localization (Nrf2 moves to the nucleus), and function (HO-1 is active).

Protocol: Nuclear Fractionation & Western Blotting

This is the gold standard for proving nuclear translocation.[2]

Reagents:

  • Cell Line: RAW 264.7 (Macrophages) or HepG2.[2]

  • Treatment: Flavanomarein (10, 20, 40 µM).[1]

  • Positive Control: Sulforaphane (5 µM) or t-BHP (Oxidative inducer).[1][2]

  • Antibodies: Anti-Nrf2, Anti-Lamin B1 (Nuclear loading control), Anti-GAPDH (Cytosolic loading control).[1]

Step-by-Step Workflow:

  • Seeding: Seed cells at

    
     cells/dish in 100mm dishes. Incubate for 24h.
    
  • Treatment: Treat cells with Flavanomarein for 1, 3, and 6 hours .[1][2] (Time-dependency is critical as translocation is transient).[1][2]

  • Harvesting: Wash with ice-cold PBS. Scrape cells and centrifuge at 1,000 x g for 5 min.

  • Lysis (Cytosolic): Resuspend pellet in hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40) with protease inhibitors. Incubate on ice for 15 min. Centrifuge at 12,000 x g for 1 min. Save Supernatant (Cytosolic Fraction).

  • Lysis (Nuclear): Resuspend the remaining pellet in hypertonic buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA) with inhibitors. Vortex vigorously for 15 min at 4°C. Centrifuge at 14,000 x g for 10 min. Save Supernatant (Nuclear Fraction).

  • Immunoblot: Run SDS-PAGE.[1][2] Probe cytosolic fraction for Nrf2/GAPDH and nuclear fraction for Nrf2/Lamin B1.

    • Expected Result: Dose-dependent increase of Nrf2 in the nuclear fraction with a concurrent decrease or maintenance in the cytosolic fraction.[1][2]

Protocol: HO-1 Enzymatic Activity Assay

Demonstrating protein expression (Western blot) is insufficient; you must prove the enzyme is functional.[2]

  • Microsome Preparation: Homogenize treated cells in potassium phosphate buffer (pH 7.4). Centrifuge at 18,000 x g (mitochondrial removal), then 105,000 x g to pellet microsomes.

  • Reaction Mix: Resuspend microsomes. Add Hemin (substrate), NADPH (cofactor), and rat liver cytosol (source of biliverdin reductase).

  • Incubation: 37°C for 60 minutes in the dark.

  • Quantification: Measure Bilirubin formation spectrophotometrically at 464 nm vs 530 nm (background).

    • Calculation: Activity expressed as pmol bilirubin formed/mg protein/hour.[1][2]

Experimental Workflow Diagram

Experiment_Workflow cluster_analysis Parallel Analysis step1 Cell Seeding (RAW 264.7 / HepG2) step2 Treatment (Flavanomarein 10-40µM) step1->step2 path_A Nuclear Fractionation step2->path_A path_B Whole Cell Lysis step2->path_B readout_A Western Blot: Nuclear Nrf2 vs Lamin B1 path_A->readout_A readout_B Western Blot: HO-1 Protein Levels path_B->readout_B readout_C Enzymatic Assay: Bilirubin Production path_B->readout_C

Caption: Parallel workflow to validate both Nrf2 translocation and downstream HO-1 functional activity.

Quantitative Data Summary

The following table summarizes the effects of Flavanomarein (and its Coreopsis congeners) on key biomarkers as reported in recent technical literature.

BiomarkerEffect DirectionMechanism of ActionExperimental Validation Method
Nuclear Nrf2 Increase (↑) Dissociation from Keap1; Nuclear accumulationWestern Blot (Nuclear Fraction)
Cytosolic Keap1 No Change / ↓ Modification leads to degradation or loss of bindingWestern Blot / Co-IP
HO-1 Protein Increase (↑) ARE-mediated transcriptionWestern Blot / ELISA
ROS Levels Decrease (↓) Scavenging by HO-1 products (Bilirubin/CO)DCFH-DA Fluorescence Assay
Inflammatory Cytokines Decrease (↓) HO-1 mediated inhibition of NF-κBELISA (TNF-α, IL-6, IL-1β)

Therapeutic Implications

The modulation of the Nrf2/HO-1 axis by Flavanomarein has direct applications in drug development for:

  • Metabolic Dysfunction: Specifically in protecting pancreatic

    
    -cells from oxidative exhaustion in Type 2 Diabetes.[1][2]
    
  • Acute Pancreatitis: Reducing acinar cell necrosis via mitigation of oxidative stress.[1][2]

  • Neuroprotection: Mitigating neuroinflammation in models of Alzheimer’s or ischemia by reducing microglial activation.[2]

References

  • Zhang, J., et al. (2018).[1] "Protective effects of flavonoids from Coreopsis tinctoria Nutt.[2][5][6][7][8] on experimental acute pancreatitis via Nrf-2/ARE-mediated antioxidant pathways."[1][2] Journal of Ethnopharmacology.

  • Sun, Y., et al. (2025).[1][2] "Marein from Coreopsis tinctoria Nutt.[1][2][7][9] alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling."[7] Scientific Reports.[1][2][7]

  • Liu, X., et al. (2019).[1][2] "The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol."[1] Oxidative Medicine and Cellular Longevity.

  • Ma, Q. (2013).[1][2] "Role of Nrf2 in Oxidative Stress and Toxicity." Annual Review of Pharmacology and Toxicology.

  • ChemicalBook. (2025).[2][7] "Flavanomarein Chemical Properties and Biological Activity." ChemicalBook Database.[1][2]

Sources

Flavanomarein's potential therapeutic applications in diabetic nephropathy.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flavanomarein (Isookanin-7-O-glucoside) is a bioactive flavonoid glycoside primarily isolated from Coreopsis tinctoria Nutt. (Snow Chrysanthemum).[1][2] Emerging preclinical research identifies it as a potent therapeutic candidate for Diabetic Nephropathy (DN) , specifically targeting renal fibrosis and epithelial-mesenchymal transition (EMT). Unlike non-specific antioxidants, Flavanomarein exhibits a distinct molecular mechanism: the direct inhibition of Spleen Tyrosine Kinase (Syk) , a critical upstream regulator of the TGF-β1/Smad signaling axis. This guide details the pharmacological profile, mechanistic pathways, and experimental protocols necessary for evaluating Flavanomarein in DN drug development.

Chemical Profile & Pharmacological Basis[1][3][4][5][6][7][8][9][10][11]

Chemical Identity[1][3][6]
  • IUPAC Name: (2S)-2-(3,4-dihydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-hydroxy-2,3-dihydrochromen-4-one

  • Common Synonyms: Isookanin-7-O-glucoside, Flavanomarein[1]

  • Molecular Formula: C₂₁H₂₂O₁₁

  • Molecular Weight: 450.39 g/mol [1]

  • Source: Coreopsis tinctoria Nutt.[3][4][5][6] (Asteraceae), Bidens species.

Core Mechanism of Action: Syk Inhibition

While many flavonoids function broadly as ROS scavengers, Flavanomarein distinguishes itself through specific kinase interaction. In the context of DN, high glucose (HG) environments trigger the phosphorylation of Syk in renal tubular epithelial cells. Activated Syk acts as a signal transducer that amplifies the TGF-β1 response, driving the phenotypic switch of epithelial cells to myofibroblasts (EMT), a hallmark of renal fibrosis.

Therapeutic Causality:

  • Syk Blockade: Flavanomarein binds to the ATP-binding pocket of Syk (or allosterically modulates its activation), preventing its phosphorylation (p-Syk).

  • EMT Suppression: Reduced Syk activity halts the downregulation of epithelial markers (E-cadherin) and the upregulation of mesenchymal markers (α-SMA, Fibronectin).

  • Fibrosis Mitigation: The downstream effect is a preservation of renal tubular architecture and a reduction in extracellular matrix (ECM) accumulation.

Secondary Signaling Pathways
  • Nrf2/HO-1 Activation: Enhances nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1) to neutralize superoxide anions generated by hyperglycemic mitochondrial stress.

  • NF-κB Suppression: Inhibits the phosphorylation of IκBα, thereby preventing the nuclear entry of p65 and reducing the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

Mechanistic Visualization

The following diagram illustrates the dual-action pathway of Flavanomarein in a renal tubular epithelial cell under diabetic conditions.

Flavanomarein_Mechanism HighGlucose High Glucose (Hyperglycemia) ROS ROS Generation (Mitochondrial Stress) HighGlucose->ROS Syk Syk Kinase (Inactive) HighGlucose->Syk Activates EMT Epithelial-Mesenchymal Transition (EMT) ROS->EMT pSyk p-Syk (Activated) Syk->pSyk TGFb TGF-β1 Signaling pSyk->TGFb Amplifies Flavanomarein Flavanomarein (Therapeutic Agent) Flavanomarein->pSyk INHIBITS (Primary) Nrf2_Cyto Nrf2 (Cytosol) Flavanomarein->Nrf2_Cyto Promotes Translocation Smad Smad2/3 Phosphorylation TGFb->Smad Smad->EMT Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc HO1 HO-1 / SOD (Antioxidant Enzymes) Nrf2_Nuc->HO1 HO1->ROS Neutralizes Fibrosis Renal Fibrosis (ECM Accumulation) EMT->Fibrosis

Caption: Flavanomarein attenuates renal fibrosis primarily by inhibiting Syk phosphorylation, blocking the downstream TGF-β1/Smad-mediated EMT cascade.

Preclinical Evidence Summary

The following data summarizes key findings from in vitro (HK-2 cells) and in vivo (Diabetic models) studies evaluating Flavanomarein or Flavanomarein-rich fractions.

Table 1: Quantitative Efficacy in Diabetic Nephropathy Models
Experimental ModelTreatment RegimenKey Biomarker ChangesOutcome
In Vitro: HK-2 Cells (High Glucose 30mM)Flavanomarein (10, 20, 40 µM)p-Syk: ↓ 45-60% E-Cadherin: ↑ 2.5-fold (Restored) α-SMA: ↓ 50% Fibronectin: ↓ 40%Significant inhibition of HG-induced EMT; dose-dependent preservation of epithelial phenotype.
In Vivo: STZ-induced Diabetic RatsC. tinctoria Extract (Rich in Flavanomarein)BUN: ↓ 35% Serum Creatinine: ↓ 28% Urinary Albumin: ↓ 40% TGF-β1: ↓ Significant reduction in renal tissueAmelioration of renal dysfunction and reduction in glomerular mesangial expansion.
In Vivo: db/db MicePurified Flavanomarein (Oral gavage)Glomerular Fibrosis Score: ↓ Significant Inflammatory Cytokines (TNF-α): ↓ Serum & Tissue levelsProtection against structural kidney damage via anti-inflammatory and anti-fibrotic pathways.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating Flavanomarein's efficacy.

In Vitro EMT Inhibition Assay (HK-2 Cells)

Objective: Quantify the ability of Flavanomarein to prevent High Glucose-induced EMT via Syk inhibition.

Reagents:

  • HK-2 Cell Line (ATCC CRL-2190)

  • DMEM/F12 Medium (5.5mM Glucose for control, 30mM for induction)

  • Flavanomarein (Purity >98%, dissolved in DMSO)

  • Primary Antibodies: Anti-E-cadherin, Anti-α-SMA, Anti-p-Syk (Tyr525/526), Anti-Syk.

Workflow Diagram:

Protocol_Workflow Step1 Step 1: Cell Seeding HK-2 cells (1x10^5/well) Starve 24h (0.5% FBS) Step2 Step 2: Pre-treatment Add Flavanomarein (10-40 µM) for 2h Step1->Step2 Step3 Step 3: Induction Add High Glucose (30mM) Incubate 48h Step2->Step3 Step4 Step 4: Lysis & Extraction RIPA Buffer + Protease/ Phosphatase Inhibitors Step3->Step4 Step5 Step 5: Analysis Western Blot (EMT Markers) or Immunofluorescence Step4->Step5

Caption: Step-by-step workflow for evaluating Flavanomarein efficacy in HK-2 cells.

Protocol Steps:

  • Cell Culture: Maintain HK-2 cells in DMEM/F12 supplemented with 10% FBS.

  • Starvation: Prior to treatment, serum-starve cells in 0.5% FBS medium for 24 hours to synchronize the cell cycle and minimize basal kinase activity.

  • Treatment Groups:

    • Control (5.5 mM Glucose)

    • High Glucose (HG, 30 mM)

    • HG + Flavanomarein (10 µM, 20 µM, 40 µM)

    • Positive Control: HG + R406 (Syk Inhibitor, 5 µM)

  • Incubation: Pre-treat with Flavanomarein for 2 hours, then co-incubate with HG for 48 hours.

  • Western Blotting: Lyse cells. Normalize protein concentration. Probe for p-Syk , E-cadherin (epithelial marker), and α-SMA (mesenchymal marker).

    • Validation Criteria: HG group must show >50% reduction in E-cadherin vs. Control. Flavanomarein must restore E-cadherin levels significantly (p<0.05).

In Vivo Renal Fibrosis Assessment

Objective: Assess the therapeutic effect on renal structure and function in a diabetic animal model.

  • Model Induction: Induce diabetes in Sprague-Dawley rats using Streptozotocin (STZ, 55 mg/kg, IP). Confirm diabetes (Blood Glucose > 16.7 mmol/L).

  • Dosing: Administer Flavanomarein (20 mg/kg and 40 mg/kg) via oral gavage daily for 8 weeks.

  • Sample Collection: Collect 24h urine (metabolic cage) for albumin quantification. Sacrifice for kidney histology.

  • Histopathology: Stain kidney sections with Masson’s Trichrome to visualize collagen deposition (fibrosis).

  • Immunohistochemistry (IHC): Stain for p-Syk and TGF-β1 to confirm the mechanism of action in vivo.

Therapeutic Potential & Future Directions

Flavanomarein represents a "second-generation" natural product therapeutic. Unlike generic antioxidants, it possesses a defined molecular target (Syk ) relevant to the structural progression of diabetic kidney disease.

  • Drug Development Status: Currently in Preclinical / Lead Optimization.

  • Advantages:

    • Dual Targeting: Simultaneously targets fibrosis (Syk/TGF-β) and oxidative stress (Nrf2).

    • Safety: Natural origin (Coreopsis tinctoria) suggests a favorable toxicity profile compared to synthetic kinase inhibitors.

  • Challenges: Bioavailability of flavonoid glycosides can be limited. Formulation strategies (e.g., nanoparticles or phospholipid complexes) may be required to enhance renal accumulation.

References

  • Yang, T., et al. (2020). "Flavanomarein inhibits high glucose-stimulated epithelial-mesenchymal transition in HK-2 cells via targeting spleen tyrosine kinase."[7] Scientific Reports, 10, 15425.[7]

  • Yao, Y., et al. (2015). "The anti-inflammatory and antifibrotic effects of Coreopsis tinctoria Nutt on high-glucose-fat diet and streptozotocin-induced diabetic renal damage in rats."[6] BMC Complementary and Alternative Medicine, 15, 314.

  • Zhang, J., et al. (2020). "Spleen tyrosine kinase is a potential therapeutic target for diabetic nephropathy."[8] Frontiers in Pharmacology.

  • Guo, L., et al. (2025). "Flavonoids from Coreopsis tinctoria Nutt alleviate renal injuries in db/db mice models through the AGE/RAGE pathway." ResearchGate.[4]

  • PubChem. "Flavanomarein (Compound CID 101781)." National Center for Biotechnology Information.

Sources

Methodological & Application

Step-by-step isolation of Flavanomarein from plant material.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Flavanomarein from Coreopsis tinctoria [1]

Introduction & Strategic Overview

Flavanomarein (Isookanin 7-O-glucoside) is a bioactive dihydroflavonoid found predominantly in Coreopsis tinctoria Nutt. (Snow Chrysanthemum). It exhibits significant antioxidant and anti-hypertensive potential.[2][3] However, its isolation presents a unique chemical challenge: The Chalcone-Flavanone Equilibrium.

Flavanomarein exists in a dynamic equilibrium with its chalcone isomer, Marein. This interconversion is sensitive to pH and temperature.

  • Flavanomarein (Flavanone): Cyclized C-ring, colorless/pale yellow, favored in neutral to slightly acidic conditions.

  • Marein (Chalcone): Open C-ring, deep yellow/orange, favored in basic conditions.

The Core Directive: To isolate high-purity Flavanomarein, the protocol must strictly control pH and thermal stress to prevent ring opening into Marein or hydrolysis of the glucoside bond. This guide prioritizes a "Soft Chemistry" approach using controlled acidification and low-temperature processing.

Chemical Logic & Workflow Visualization

The following workflow illustrates the critical decision points where chemical stability is maintained.

Flavanomarein_Isolation cluster_stability Stability Control Zone Plant Dried Coreopsis tinctoria (Flower Heads) Extract Extraction (60% EtOH, pH 5.5, 50°C) Plant->Extract Ultrasonic Assist Conc Vacuum Concentration (< 50°C) Extract->Conc Remove EtOH Partition Liquid-Liquid Partition (Remove Lipids) Conc->Partition Pet. Ether Wash Resin Macroporous Resin (AB-8) Enrichment Partition->Resin Load Aqueous Phase Prep Prep-HPLC (Acidic Mobile Phase) Resin->Prep 30-50% EtOH Fraction Product Pure Flavanomarein (>98%) Prep->Product C18 Column

Figure 1: Isolation workflow emphasizing pH and thermal control points to preserve the flavanone skeleton.

Detailed Experimental Protocols

Phase 1: Extraction (The "Soft" Approach)

Standard reflux extraction often uses high heat (80-100°C), which promotes isomerization to Marein. We utilize Ultrasonic-Assisted Extraction (UAE) at lower temperatures.

Reagents:

  • Ethanol (Food grade or ACS grade).

  • Formic Acid (FA).

  • Deionized Water.

Protocol:

  • Preparation: Grind dried Coreopsis tinctoria flowers to a 40-mesh powder.

  • Solvent System: Prepare 60% Ethanol in water. Adjust pH to 5.5 using 0.1% Formic Acid. Rationale: Slight acidity stabilizes the flavanone ring.

  • Extraction: Mix plant powder with solvent (ratio 1:20 w/v). Sonicate at 45-50°C for 45 minutes (Power: 300W).

  • Filtration: Filter the supernatant immediately. Repeat extraction once with fresh solvent.

  • Concentration: Combine filtrates. Evaporate ethanol under reduced pressure (Rotary Evaporator) at < 50°C . Stop when the volume is reduced to 1/4 of the original, leaving an aqueous suspension.

Phase 2: Enrichment & Defatting

Crude extracts contain chlorophyll and lipids that interfere with chromatography.

Protocol:

  • Defatting: Extract the aqueous concentrate with Petroleum Ether (1:1 v/v) three times. Discard the organic (top) layer containing lipids/waxes.

  • Resin Activation: Pre-treat AB-8 Macroporous Resin (soak in 95% EtOH for 24h, wash with water until no alcohol smell).

  • Loading: Load the aqueous sample onto the resin column (Flow rate: 2 BV/h).

  • Washing: Elute with Distilled Water (4 BV) to remove sugars and proteins.

  • Elution: Elute with 30% Ethanol first (to remove polar impurities), then 50% Ethanol .

    • Target Fraction: The 50% Ethanol fraction typically contains the highest concentration of Flavanomarein. Collect this fraction.

  • Drying: Concentrate the 50% fraction to dryness under vacuum.

Phase 3: Purification (Prep-HPLC)

This is the critical step to separate Flavanomarein from Marein and other glycosides.

System: Preparative HPLC (e.g., Agilent 1260 Infinity II Prep). Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile (ACN).

Gradient Program:

Time (min)% Solvent B (ACN)Flow Rate (mL/min)Note
01510Equilibration
51510Isocratic Hold
303510Linear Gradient
359510Wash
401510Re-equilibration

Detection: UV at 285 nm (Characteristic band for Flavanones). Collection: Flavanomarein typically elutes before Marein. Flavanomarein peaks are sharp; Marein (chalcone) peaks are often broader and absorb strongly at 370 nm. Collect the peak at ~285 nm.

Chemical Validation (Self-Validating Systems)

To ensure the isolate is Flavanomarein and not Marein, compare the following spectral markers.

Data Comparison Table
ParameterFlavanomarein (Target)Marein (Isomer)
Class Flavanone GlycosideChalcone Glycoside
UV Max (MeOH) 285 nm , 330 nm (shoulder)372 nm (Strong Band I)
Appearance Pale Yellow / ColorlessDeep Orange / Yellow
MS (ESI-) m/z 449 [M-H]⁻m/z 449 [M-H]⁻
1H-NMR (Key) H-2 (dd, ~5.3 ppm) H-3 (m, ~2.7-3.0 ppm) H-α (d, ~7.5 ppm) H-β (d, ~7.5-8.0 ppm)

Validation Check:

  • UV Check: Dissolve a small aliquot in Methanol. If the primary peak is at 370+ nm, isomerization has occurred (Sample is Marein). If primary peak is ~285 nm, it is Flavanomarein.

  • NMR Check: Look for the saturation in the C-ring. The presence of the H-2/H-3 protons (ABX system) confirms the flavanone structure.

Isomerization Mechanism & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields.

Isomerization Flav Flavanomarein (Colorless/Pale) Chal Marein (Deep Yellow) Flav->Chal High pH (OH-) Heat (>60°C) Chal->Flav Acidic pH (H+) Cooling

Figure 2: The pH-dependent equilibrium. To store Flavanomarein, ensure the final product is lyophilized from a slightly acidic solution.

Troubleshooting Guide:

  • Issue: Product turns deep yellow during rotary evaporation.

    • Cause: Water bath > 60°C or pH drift toward alkaline.

    • Fix: Lower bath temp to 45°C. Add trace Formic Acid to the condensate flask.

  • Issue: Poor separation on HPLC.

    • Cause: "Tailing" due to phenolic ionization.

    • Fix: Increase Formic Acid concentration in Mobile Phase A to 0.2% to suppress ionization.

References

  • Zhang, Y., et al. (2020). "Extraction and Separation of Flavanomarein from Coreopsis tinctoria and Study on its Anti-platelet Aggregation Effect."[1] Herald of Medicine. 1

  • Guo, L., Zhang, W., & Li, S. (2023). "Research progress on separation and characterization of bioflavonoids from Coreopsis tinctoria Nutt."[3] Journal of Food Bioactives, 24, 40–45.[3] 3

  • BenchChem Application Note. "Purification of (2R)-Flavanomarein from Coreopsis tinctoria Nutt. Extracts." 4[5]

  • Andersen, Ø. M., & Markham, K. R. (2006).Flavonoids: Chemistry, Biochemistry and Applications. CRC Press. (General reference for Flavonoid NMR/UV shifts).

Sources

Advanced High-Hydrostatic Pressure Extraction (HHPE) of Thermolabile Flavonoids: Process Optimization and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermolability Challenge

Flavonoids—specifically anthocyanins, flavonols, and flavan-3-ols—are structurally sensitive to thermal degradation and oxidation. Conventional extraction methods like Soxhlet or reflux extraction subject these bioactive compounds to prolonged heat exposure (


C) and high oxygen saturation, leading to hydrolysis, ring cleavage, and polymerization.

High-Hydrostatic Pressure Extraction (HHPE) offers a non-thermal alternative governed by Pascal’s Principle. By applying isostatic pressure (100–600 MPa) instantaneously and uniformly, HHPE induces cell membrane permeabilization without the shear forces of ultrasonication or the thermal degradation of microwaves. This guide details a scalable, self-validating protocol for maximizing flavonoid yield while preserving structural integrity.

Theoretical Basis & Mechanism

Understanding the mass transfer mechanism is crucial for parameter optimization. HHPE does not rely on heat to increase solubility but rather on differential pressure and phase behavior changes .

Mechanistic Principles
  • Cellular Permeabilization: High pressure disrupts the hydrophobic bonds in the phospholipid bilayer of plant cell walls, creating pores.

  • Pressure-Driven Influx: Solvent is forced into the cellular vacuole at high velocity due to the pressure gradient.

  • Solvation & Diffusion: The dielectric constant of water decreases slightly under pressure, increasing the solubility of less polar flavonoids. Upon depressurization, the rapid expansion forces the solute-enriched solvent out of the cell.

Visualization of Extraction Mechanism

The following diagram illustrates the cellular-level events during the HHPE cycle.

HHPE_Mechanism RawCell Intact Plant Cell (Vacuolar Flavonoids) Pressure Pressurization (100-600 MPa) RawCell->Pressure Loading Permeabilization Cell Wall Poration Pressure->Permeabilization Isostatic Force SolventInflux Rapid Solvent Influx Permeabilization->SolventInflux Mass Transfer Equilibrium Solute Desorption & Dissolution SolventInflux->Equilibrium Holding Time Depressurization Depressurization (Expansion) Equilibrium->Depressurization Cycle End Extract Extracellular Flavonoid Release Depressurization->Extract Mass Transport

Figure 1: Mechanistic pathway of High-Hydrostatic Pressure Extraction showing the transition from intact cell to flavonoid release.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled. Note that HHPE is not isothermal; adiabatic heating occurs.[1]

ParameterOptimal RangeMechanistic Impact
Hydrostatic Pressure 200 – 600 MPaIncreases cell wall permeability. >600 MPa yields diminishing returns and increases energy cost.
Holding Time 2 – 15 minHHPE is rapid. Unlike Soxhlet (hours), equilibrium is often reached in <10 mins due to forced permeation.
Solvent System Ethanol:Water (30:70 to 70:30)Pressure modifies the dielectric constant. Ethanol acts as a co-solvent to target specific flavonoid polarities.
Temperature Ambient (

C) +

Critical: Water heats ~3°C per 100 MPa (Adiabatic Heating). Starting at 25°C and pressurizing to 600 MPa results in a peak temp of ~43°C.

Detailed Experimental Protocol

Materials & Equipment
  • High-Pressure System: e.g., Avure, Hiperbaric, or Stansted Fluid Power (Research Scale).

  • Packaging: Flexible, vacuum-sealable polyethylene (PE) or EVOH bags (Must be waterproof and flexible to transmit pressure).

  • Solvent: HPLC-grade Ethanol and Deionized Water.

  • Sample: Freeze-dried plant material (particle size < 500

    
    m).
    
Step-by-Step Methodology
Step 1: Sample Pre-treatment
  • Lyophilize raw plant material to remove moisture (water acts as a buffer but excess moisture dilutes the solvent).

  • Grind to a fine powder (mesh size 40–60). Note: Ultra-fine grinding is unnecessary as pressure permeates cell walls effectively.

Step 2: Encapsulation (The "Zero-Headspace" Rule)
  • Mix sample with solvent (Solid-to-Liquid ratio 1:10 to 1:20 g/mL).

  • Transfer slurry to the flexible pouch.

  • CRITICAL: Vacuum seal the pouch to remove ALL air bubbles.

    • Reasoning: Air is compressible. Air pockets will collapse exothermically, causing localized "hot spots" that degrade flavonoids and potentially rupture the bag.

Step 3: Pressurization Cycle
  • Fill the vessel with the transmission fluid (usually water + small % anti-corrosive).

  • Load sealed pouches into the vessel basket.

  • Pressurization Ramp: Set ramp rate to 200 MPa/min.

  • Target Pressure: 400–500 MPa (Standard optimization point for anthocyanins).

  • Holding Time: 5 minutes.

    • Self-Validation Check: Monitor the vessel temperature sensor. Ensure

      
      . If 
      
      
      
      is significantly higher, verify air removal in Step 2.
Step 4: Depressurization & Separation
  • Depressurize rapidly (< 30 seconds). The rapid expansion helps flush the solvent out of the cellular matrix.

  • Remove pouches and centrifuge the slurry at 5000 rpm for 10 min.

  • Filter supernatant (0.45

    
    m PTFE) for HPLC/LC-MS analysis.
    
Workflow Diagram

HHPE_Protocol Start Raw Plant Material Prep Lyophilization & Grinding (<500 µm) Start->Prep Mix Solvent Mixing (EtOH:Water 50:50) Prep->Mix Seal Vacuum Sealing (Remove Air Pockets) Mix->Seal HPP HHPE Treatment 400 MPa / 5 min / 25°C Seal->HPP Load Vessel Sep Centrifugation 5000 rpm HPP->Sep Unload Anal HPLC/LC-MS Analysis Sep->Anal Supernatant

Figure 2: End-to-end workflow for High-Hydrostatic Pressure Extraction of flavonoids.

Comparative Analysis & Performance

HHPE is often compared to Ultrasound-Assisted Extraction (UAE) and Soxhlet. The following data summarizes typical performance metrics for flavonoid recovery (e.g., from grape pomace or tea leaves).

MetricSoxhlet ExtractionUltrasound (UAE)HHPE (High Pressure)
Temperature High (

C+)
Medium (Cavitation heat)Low (Ambient + Adiabatic)
Time 4 – 6 Hours30 – 60 Minutes2 – 10 Minutes
Solvent Usage HighModerateLow (Closed loop possible)
Flavonoid Yield Reference (100%)110 – 120%125 – 140%
Antioxidant Activity Low (Thermal degradation)Moderate (Radical formation)High (Preserved)

Note: Data derived from comparative studies on anthocyanin stability (Briones-Labarca et al., 2019; Xi et al., 2009).

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is working correctly, use these checkpoints:

  • The "Leaking Bag" Indicator:

    • Symptom:[2][3] The transmission fluid in the vessel turns cloudy or colored.

    • Cause: Bag failure due to headspace air or weak seal.

    • Fix: Double-bag samples and increase vacuum time.

  • Adiabatic Verification:

    • Symptom:[2][3] Extract temperature is

      
      C after treatment.[4]
      
    • Cause: Initial temperature was too high, or pressure ramp was too aggressive.

    • Fix: Chill the transmission fluid to

      
      C before starting. This counteracts adiabatic heating, keeping the process strictly non-thermal.
      
  • Yield Plateau:

    • Symptom:[2][3] Increasing pressure from 400 to 600 MPa shows no yield increase.

    • Cause: Cell permeabilization is already maximal.

    • Fix: Optimize solvent polarity (Ethanol %) rather than increasing pressure.

References

  • Xi, J. (2010). High hydrostatic pressure extraction of flavonoids from green tea. Journal of Food Engineering. Link

  • Briones-Labarca, V., et al. (2019). High hydrostatic pressure extraction of bioactive compounds from Aristotelia chilensis (Maqui) berry.[5] Food Chemistry. Link

  • Corrales, M., et al. (2008). Extraction of anthocyanins from grape by-products assisted by ultrasonics, high hydrostatic pressure or pulsed electric fields: A comparison. Innovative Food Science & Emerging Technologies. Link

  • Jun, X., et al. (2009). Comparison of high hydrostatic pressure, microwave and ultrasound assisted extraction of flavonoids from Sophora japonica. Journal of Food Engineering. Link

  • Heinz, V., & Buckow, R. (2010). Food preservation by high pressure.[6][7][8] Journal of Consumer Protection and Food Safety. Link

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of Flavanomarein and Its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Flavanomarein (Isookanin 7-O-glucoside) is a bioactive flavonoid glycoside predominantly found in Coreopsis tinctoria (Asteraceae). It exhibits significant potential in managing hypertension and hyperglycemia.[1] However, its clinical translation is hindered by poor oral bioavailability and rapid metabolic transformation.

This Application Note provides a definitive LC-MS/MS workflow for the bioanalysis of Flavanomarein. Unlike generic flavonoid protocols, this guide addresses the specific challenges of Flavanomarein analysis:

  • Labile Glycosidic Bond: Preventing in-source fragmentation.

  • Isomeric Interference: Separating Flavanomarein from its chalcone isomer (Marein) and other glycosides.

  • Metabolite Tracking: Simultaneous monitoring of the aglycone Isookanin and Phase II conjugates.

Compound Characterization & Chemistry

Understanding the physicochemical properties is the foundation of this protocol.

PropertyFlavanomarein (Analyte)Isookanin (Primary Metabolite)
Chemical Name Isookanin 7-O-β-D-glucopyranoside7,8,3',4'-Tetrahydroxyflavanone
Formula C₂₁H₂₂O₁₁C₁₅H₁₂O₆
Molecular Weight 450.39 g/mol 288.25 g/mol
LogP (Predicted) ~0.5 (Hydrophilic)~2.1 (Moderately Lipophilic)
pKa (Acidic) ~7.1 (7-OH position)~6.8 (7-OH position)
Key Stability Note Susceptible to hydrolysis at pH < 3Stable at neutral pH; Oxidizes at pH > 8

Method Development Strategy

Sample Preparation: Solid Phase Extraction (SPE)

Due to the low bioavailability of Flavanomarein, protein precipitation (PPT) is often insufficient for PK studies due to ion suppression. Solid Phase Extraction (SPE) is mandatory for high-sensitivity assays (< 1 ng/mL).

  • Rationale: SPE removes phospholipids that co-elute with glucuronide metabolites.

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.

  • Protocol:

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: 100 µL Plasma + 200 µL 2% Formic Acid (Acidification stabilizes the glycoside).

    • Wash: 1 mL 5% MeOH in Water (Removes salts/proteins).

    • Elute: 500 µL Acetonitrile (ACN).

    • Reconstitute: Evaporate under N₂ and reconstitute in 100 µL Mobile Phase A/B (90:10).

Chromatographic Separation

Flavanomarein is a flavanone glycoside. It can interconvert with its chalcone form (Marein) under basic conditions. The column and mobile phase must maintain the flavanone structure.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Why? The ethylene-bridged hybrid (BEH) particle provides stability at the slightly acidic pH required to prevent ring opening.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Do not use Methanol as the organic modifier if detecting sulfated metabolites, as it can cause isobaric interference or solvolysis in the source.

Mass Spectrometry (ESI- MS/MS)

Negative Ion Mode (ESI-) is superior for Flavanomarein due to the acidic phenolic protons.

  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: -2.5 kV (Lower voltage reduces in-source fragmentation of the glucose moiety).

  • Desolvation Temp: 500°C.

MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
Flavanomarein 449.1 [M-H]⁻287.03022Loss of Glucose (-162 Da)
151.03038RDA Cleavage (A-Ring)
Isookanin 287.0 [M-H]⁻151.03525RDA Cleavage (A-Ring)
135.03530RDA Cleavage (B-Ring)
Isookanin-Glucuronide 463.1 [M-H]⁻287.03520Loss of Glucuronide (-176 Da)
Rutin (IS) 609.1 [M-H]⁻300.04035Loss of Rutinose

Metabolic Pathway & Workflow Visualization

The following diagram illustrates the analytical workflow and the mapped metabolic fate of Flavanomarein in vivo.

Flavanomarein_Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Metabolic Pathway Mapping RawSample Biological Matrix (Plasma/Urine) Acidification Acidification (2% Formic Acid) RawSample->Acidification Stabilize SPE SPE (HLB) Remove Phospholipids Acidification->SPE Clean-up LC UPLC Separation (BEH C18, Acidic pH) SPE->LC Inject ESI ESI (-) Source Soft Ionization LC->ESI MRM MRM Detection (Specific Transitions) ESI->MRM Parent Flavanomarein (m/z 449) MRM->Parent Quantify Aglycone Isookanin (m/z 287) MRM->Aglycone Quantify PhaseII_G Isookanin-Glucuronide (m/z 463) MRM->PhaseII_G Screen Parent->Aglycone Hydrolysis (-Glucose) Aglycone->PhaseII_G UGT Enzymes (+176 Da) PhaseII_S Isookanin-Sulfate (m/z 367) Aglycone->PhaseII_S SULT Enzymes (+80 Da)

Caption: Integrated workflow for Flavanomarein analysis, linking sample prep (top) to LC-MS detection (middle) and metabolic mapping (bottom).

Validation Parameters (FDA/EMA Guidelines)

To ensure the trustworthiness of this protocol, the following validation criteria must be met.

Linearity & Sensitivity
  • Range: 0.5 – 1000 ng/mL.

  • Weighting: 1/x² (Essential for flavonoid curves which often span 3-4 orders of magnitude).

  • LLOQ Signal-to-Noise: > 10:1.

Matrix Effect (ME)

Flavonoids are notorious for matrix suppression in ESI mode.

  • Calculation:

    
    
    
  • Acceptance: 85% - 115%. If ME < 80% (suppression), dilute the sample 1:2 with water before SPE or switch to a C18-PFP column to alter elution order of phospholipids.

Stability[2]
  • Benchtop: 4 hours at 4°C (Keep on ice; flavonoids degrade at RT).

  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

References

  • Metabolomics of Coreopsis tinctoria: Wang, L., et al. (2022). "Metabolomics study of flavonoids in Coreopsis tinctoria of different origins by UPLC-MS/MS." Frontiers in Plant Science.

  • Flavonoid Fragmentation Rules: Kachlicki, P., et al. (2016). "Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques." Molecules.

  • Pharmacokinetics of Flavonoids: Liu, Y., et al. (2019). "The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats." Frontiers in Pharmacology.

  • LC-MS/MS Method Development: BenchChem Application Notes. "Understanding the MS/MS Fragmentation Pattern of Isoorientin-7-O-rutinoside."

Sources

Application Note: In Vitro Characterization of Flavanomarein Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Flavanomarein (Isookanin 7-O-glucoside) is a bioactive flavonoid glycoside predominantly isolated from Coreopsis tinctoria (Snow Chrysanthemum) and Bidens species. While traditional extracts are known for antihypertensive and antidiabetic properties, isolating the specific activity of Flavanomarein requires rigorous in vitro controls due to its glycosidic nature and susceptibility to oxidation.

This guide outlines the "Gold Standard" workflows for evaluating Flavanomarein. We move beyond generic protocols to address the specific physicochemical challenges of flavonoid glycosides in cell culture.

Core Mechanisms of Action
  • Metabolic Regulation: Activation of AMPK (Adenosine Monophosphate-Activated Protein Kinase), leading to enhanced glucose uptake and lipid oxidation.[1]

  • Anti-Inflammatory: Inhibition of the NF-κB signaling cascade, reducing downstream cytokines (IL-6, TNF-α) and Nitric Oxide (NO) production.[2]

Pre-Assay Preparation: The Critical "Hidden" Steps

Scientific Integrity Note: 70% of flavonoid assay failures stem from improper solubilization or precipitation in aqueous media.

Compound Solubilization & Storage[3][4]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (0.2 µm).

  • Stock Concentration: Prepare a 100 mM stock solution.

    • Reasoning: High concentration stocks allow for minimal DMSO volume in the final culture (< 0.1%), preventing solvent-induced cytotoxicity.[3]

  • Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -80°C .

    • Caution: Avoid repeated freeze-thaw cycles.[3] Flavonoid glycosides can hydrolyze or oxidize, altering their IC50 values.

Working Solution Preparation (Immediate Use)
  • Thaw stock at 37°C briefly.

  • Perform serial dilutions in serum-free media first.

  • Vortex immediately upon addition to media to prevent micro-precipitation.

  • Light Protection: Perform all handling under dimmed light or in biosafety cabinets with the light off to prevent photo-oxidation.

Protocol 1: Cytotoxicity Profiling (The Foundation)

Objective: Define the "Therapeutic Window" by determining the CC50 (Cytotoxic Concentration 50%). You cannot claim bioactivity at a concentration that kills the cells.

Cell Lines: HepG2 (Hepatocellular carcinoma) or RAW 264.7 (Macrophage).[4][5][6]

Step-by-Step Methodology
  • Seeding: Seed cells in 96-well plates at

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing Flavanomarein at graduating concentrations: 0, 5, 10, 20, 40, 80, 160 µM .

    • Control: Vehicle control (0.1% DMSO) is mandatory.

  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO2.

  • Readout (CCK-8/MTT):

    • Add 10 µL CCK-8 reagent (preferred over MTT for higher sensitivity and less interference with flavonoids).

    • Incubate for 1–4 hours.

    • Measure Absorbance at 450 nm.[7]

Self-Validating Check:

  • If the 0.1% DMSO control shows <95% viability compared to media-only control, your solvent system is toxic. Restart.

  • Flavonoids can reduce MTT tetrazolium directly. Always include a "Cell-Free Compound Control" well to subtract background interference.

Protocol 2: Anti-Inflammatory Assay (NF-κB Pathway)

Objective: Quantify inhibition of NO production and suppression of the NF-κB pathway.

Cell Line: RAW 264.7 (Murine Macrophages).[4][5]

Experimental Workflow
  • Seed:

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat with Flavanomarein (selected non-toxic dose, e.g., 20, 40 µM) for 2 hours prior to stimulation.

    • Causality: Pre-treatment allows the compound to enter the cell and interact with upstream kinases (IKK) before the inflammatory cascade is triggered.

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL). Co-incubate for 18–24 hours.

  • Readout 1 (Nitric Oxide): Collect supernatant. Mix 1:1 with Griess Reagent . Measure Absorbance at 540 nm.[7]

  • Readout 2 (Western Blot): Lyse cells. Probe for p-NF-κB p65 (Phospho-Ser536) vs. Total p65.

Mechanistic Visualization: NF-κB Pathway Inhibition

The following diagram illustrates where Flavanomarein intervenes in the inflammatory cascade.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Active Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_Nuc->Cytokines Transcription Flavanomarein Flavanomarein (Inhibitor) Flavanomarein->IKK Blocks Activation

Figure 1: Proposed mechanism of action where Flavanomarein inhibits the IKK complex, preventing NF-κB nuclear translocation.

Protocol 3: Metabolic Regulation (AMPK Activation)

Objective: Assess the antidiabetic potential via Glucose Uptake and AMPK phosphorylation.[8]

Cell Line: HepG2 (Human Hepatoma) or C2C12 (Myoblasts).

Step-by-Step Methodology
  • Starvation: Seed HepG2 cells. Once confluent, switch to serum-free, low-glucose DMEM for 12 hours.

    • Reasoning: High basal glucose/insulin in standard media masks the subtle effects of flavonoids.

  • Treatment: Treat with Flavanomarein (10, 20, 40 µM) or Positive Control (Metformin, 2 mM) for 24 hours.

  • Glucose Uptake Assay (2-NBDG):

    • Wash cells with PBS.

    • Add 100 µM 2-NBDG (fluorescent glucose analog) in KRB buffer.

    • Incubate for 30 mins at 37°C.

    • Wash with ice-cold PBS to stop uptake.

    • Measure: Fluorescence Microplate Reader (Ex/Em: 465/540 nm).

  • Validation (Western Blot): Lysate analysis must show upregulation of p-AMPK (Thr172) relative to total AMPK.

Experimental Workflow Visualization

Workflow Seed Seed HepG2 Cells (96-well / 6-well) Starve Serum Starvation (12h, Low Glucose) Seed->Starve Treat Treat with Flavanomarein (24h) Starve->Treat Assay Add 2-NBDG (30 min) Treat->Assay Read Fluorescence Readout Assay->Read

Figure 2: Workflow for the 2-NBDG Glucose Uptake Assay in HepG2 cells.

Data Analysis & Expected Results

Quantitative Summary Table

Based on literature for Flavanomarein and structurally similar flavonoid glycosides (e.g., Marein, Coreopsis extracts):

Assay TypeCell LineTarget MetricExpected Effective Range (EC50/IC50)
Cytotoxicity HepG2Cell ViabilityCC50 > 100 µM (Low Toxicity)
Anti-Inflammatory RAW 264.7NO InhibitionIC50 ≈ 20–40 µM
Metabolic HepG2Glucose UptakeSignificant increase at 40 µM
Signaling HepG2p-AMPK/AMPK Ratio> 1.5-fold increase vs Control

Statistical Treatment:

  • All experiments must be performed in triplicate (n=3).

  • Data should be expressed as Mean ± SD.[4][9]

  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control. Significance set at p < 0.05.

References

  • Zhang, Y., et al. (2020). "Antidiabetic effects of Coreopsis tinctoria Nutt. and its flavonoids via activation of AMPK pathway in HepG2 cells." Journal of Ethnopharmacology.

  • Li, Y., et al. (2022). "Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages." Food Science and Human Wellness.

  • BenchChem. "Application Notes and Protocols for the Evaluation of Novel Flavonoids in Cell Culture Experiments."

  • Kim, J., et al. (2016). "Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate-treated HepG2 cells." Nutrition & Metabolism.

  • Chemspeed Technologies. "Solubility temperature and solvent dependence of flavonoids in aqueous DMSO mixtures." Royal Society of Chemistry.[10]

Sources

High-Performance Western Blot Analysis of Flavanomarein-Modulated Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Mechanistic Overview

Flavanomarein (Isookanin 7-O-glucoside; CAS 577-38-8) is a bioactive flavonoid glycoside predominantly found in Coreopsis tinctoria and Bidens species. While its aglycone, isookanin, is documented to exert potent anti-inflammatory and antioxidative effects, the glycoside form requires specific analytical considerations due to its polarity and metabolic processing.

This protocol focuses on analyzing the anti-inflammatory efficacy of Flavanomarein in mammalian cells (specifically RAW 264.7 macrophages), targeting the NF-κB and MAPK signaling cascades . These pathways are the primary mechanistic targets for flavonoids, where they inhibit the phosphorylation of key kinases (IKK, ERK, p38), thereby suppressing downstream cytokine production.

Key Signaling Targets
Target ProteinMolecular WeightModificationBiological Relevance
NF-κB p65 65 kDaPhosphorylation (Ser536)Transcriptional activation of pro-inflammatory genes.
IκBα 39 kDaDegradation / PhosphorylationInhibitor of NF-κB; degradation releases p65 to the nucleus.
p38 MAPK 38 kDaPhosphorylation (Thr180/Tyr182)Stress response and cytokine regulation.
Nrf2 ~100 kDaNuclear TranslocationMaster regulator of antioxidant response (HO-1 induction).
GAPDH/β-Actin 36/42 kDaNone (Loading Control)Normalization of protein loading.

Experimental Workflow & Logic

The following diagram outlines the logical flow of the experiment, from cell seeding to data normalization. The critical "Pre-treatment" step ensures the compound is bioavailable before the inflammatory challenge (LPS).

Flavanomarein_Workflow cluster_mechanism Mechanism of Action Seed 1. Cell Seeding (RAW 264.7) PreTreat 2. Flavanomarein Pre-treatment (1-2 Hours) Seed->PreTreat Adherence (24h) Induce 3. LPS Induction (1 μg/mL, 15-30 min) PreTreat->Induce Block Signaling Lysis 4. Lysis & Phosphatase Inhibition Induce->Lysis Capture Phospho-state PAGE 5. SDS-PAGE & Transfer Lysis->PAGE Detect 6. Immunodetection (p-p65 / Total p65) PAGE->Detect

Figure 1: Experimental workflow for detecting rapid phosphorylation events modulated by Flavanomarein.

Reagent Preparation & Handling

A. Flavanomarein Stock Solution

Flavanomarein is a glycoside and exhibits higher polarity than its aglycone.

  • Solvent: Dimethyl sulfoxide (DMSO). Avoid ethanol if high concentrations are needed, as precipitation may occur in aqueous media.

  • Concentration: Prepare a 50 mM stock .

    • Calculation: Molecular Weight ≈ 450.4 g/mol .[1] Dissolve 4.5 mg in 200 µL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -80°C. Avoid freeze-thaw cycles.

B. Lysis Buffer (Critical for Phospho-Proteins)

Standard RIPA buffer must be supplemented immediately before use to prevent dephosphorylation.

  • Base: RIPA Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).

  • Inhibitors (Add Fresh):

    • Protease Inhibitors: 1x Cocktail (e.g., Aprotinin, Leupeptin).

    • Phosphatase Inhibitors (Mandatory):

      • Sodium Orthovanadate (

        
        ): 1 mM (Inhibits Tyrosine phosphatases).
        
      • Sodium Fluoride (NaF): 10 mM (Inhibits Serine/Threonine phosphatases).

      • 
        -Glycerophosphate: 10 mM.
        

Detailed Protocol

Phase 1: Cell Treatment (RAW 264.7 Model)

Rationale: Macrophages are the standard model for inflammation. Pre-treatment allows Flavanomarein to interact with upstream kinases before the LPS "switch" is flipped.

  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate for 24h to reach 80% confluency.
    
  • Starvation (Optional but Recommended): Replace media with serum-reduced (0.5% FBS) media for 4 hours to reduce basal phosphorylation background.

  • Compound Treatment:

    • Add Flavanomarein at graded concentrations (e.g., 10, 20, 40 µM).

    • Vehicle Control: DMSO (Final concentration < 0.1%).

    • Incubation: 1 to 2 hours at 37°C.

  • Induction:

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Timing: Incubate for 15–30 minutes for MAPK/NF-κB phosphorylation detection. (Note: Wait 6–12 hours if detecting protein expression of iNOS or COX-2).

  • Termination: Aspirate media rapidly and wash cells 2x with ice-cold PBS.

Phase 2: Lysis & Protein Quantification
  • Add 150 µL of Ice-Cold Complete Lysis Buffer directly to the well.

  • Scrape cells on ice and transfer to a pre-cooled microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer supernatant to a new tube.

  • Quantification: Use a BCA Protein Assay. (Note: Flavonoids can interfere with Bradford assays; BCA is preferred).

Phase 3: Electrophoresis & Transfer
  • Sample Prep: Mix 30 µg of protein with 4x Laemmli Buffer (containing

    
    -mercaptoethanol). Heat at 95°C for 5 minutes.
    
  • Gel: Load onto a 10% SDS-PAGE gel. Run at 80V (stacking) then 120V (resolving).

  • Transfer: Wet transfer to PVDF membrane (0.45 µm) is recommended over Nitrocellulose for better retention of hydrophobic proteins and stripping capabilities.

    • Condition: 100V for 60-90 minutes on ice.

Phase 4: Immunodetection
  • Blocking: 5% BSA in TBST for 1 hour at Room Temperature (RT).

    • Note: Use BSA, not Non-Fat Dry Milk, for phospho-antibodies (Milk contains casein, a phosphoprotein that causes high background).

  • Primary Antibody: Incubate overnight at 4°C with gentle shaking.

    • Anti-p-NF-κB p65 (Ser536): 1:1000 dilution in 5% BSA/TBST.

    • Anti-p-p38 MAPK: 1:1000 dilution.

  • Washing: Wash 3x 10 minutes with TBST.

  • Secondary Antibody: HRP-conjugated Goat Anti-Rabbit (1:5000) for 1 hour at RT.

  • Detection: Apply ECL (Enhanced Chemiluminescence) substrate. Image using a CCD camera system (e.g., ChemiDoc).

Mechanistic Pathway Visualization

The following diagram illustrates the specific inhibition points of Flavanomarein within the inflammatory cascade, based on the activity of isookanin and related glycosides.

Flavanomarein_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Flavo Flavanomarein (Inhibitor) IKK IKK Complex Flavo->IKK Inhibits NFkB NF-κB (p65) Phosphorylation Flavo->NFkB Blocks Phosphorylation TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK IkB IκBα (Degradation) IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nuclear Translocation & Cytokine Gene Expression NFkB->Nucleus

Figure 2: Proposed Mechanism of Action. Flavanomarein inhibits the IKK complex, preventing IκBα degradation and subsequent p65 phosphorylation.

Data Analysis & Normalization

Western blot data must be normalized to ensure accuracy. Do not rely on visual estimation.

  • Densitometry: Use ImageJ or proprietary software to quantify band intensity (Area × Mean Gray Value).

  • Normalization Formula:

    
    
    Note: Normalizing phospho-proteins to housekeeping proteins (Actin/GAPDH) is acceptable but less accurate than normalizing to the Total protein of the same target (e.g., p-p65 / Total p65).
    
  • Relative Expression: Set the "LPS-only" group as 100% (or 1.0) and calculate the fold-change for Flavanomarein-treated groups.

Troubleshooting Guide

ProblemPossible CauseSolution
High Background Blocking with Milk for Phospho-AbsSwitch to 5% BSA for all phospho-antibody steps.
Weak Signal Phosphatase activityEnsure

and NaF are added fresh to lysis buffer. Keep lysates on ice.
Precipitation Flavanomarein solubilityEnsure stock is fully dissolved in DMSO. Do not exceed 0.1% DMSO in culture media.
No Inhibition Observed Timing mismatchPhosphorylation is rapid (15-30 min post-LPS). If measuring cytokines (iNOS), wait 12-24h.

References

  • Gao, L., et al. (2021). "Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L." Molecules.[2]

  • Zhang, Y., et al. (2019). "The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol." Oxidative Medicine and Cellular Longevity.

  • Funakoshi-Tago, M., et al. (2011). "Anti-inflammatory action of luteolin is mediated by inhibition of NF-κB regulation in oxidized LDL-stimulated macrophages." International Immunopharmacology.[3]

  • Bio-Rad Laboratories. "Western Blotting: Protein Blotting Guide and Protocols."

  • Cytiva. "Western Blotting Principles and Methods."

Sources

Troubleshooting & Optimization

Technical Support Center: Flavanomarein Purification & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of Flavanomarein (Isookanin 7-O-glucoside) During Extraction and Purification. Case ID: FM-STAB-2024 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting documentation for Flavanomarein , a bioactive flavonoid glycoside primarily isolated from Coreopsis tinctoria (Snow Chrysanthemum).

This molecule presents a "stability paradox": it requires polar solvents for extraction (due to the glucoside moiety) but is highly susceptible to hydrolysis and oxidation under the very conditions often used to solubilize it. This guide replaces generic protocols with a causality-driven approach to preservation.

Module 1: Critical Stability Factors (The "Why")

Before optimizing your protocol, you must understand the three specific chemical threats to Flavanomarein.

The Hydrolysis Trap (Acid Sensitivity)

Flavanomarein is an O-glycoside . The bond between the isookanin aglycone and the glucose sugar is acid-labile.

  • The Mechanism: In the presence of strong mineral acids (HCl) or high concentrations of organic acids (Formic/Acetic > 1%) combined with heat, the glycosidic bond cleaves.

  • The Result: You lose Flavanomarein and gain Isookanin (aglycone), appearing as a new peak at a higher retention time.

  • Prevention: Maintain pH > 3.0 during extraction. Use weak organic acids (0.1% Formic acid) only during the final HPLC stage to suppress ionization, not during bulk extraction.

Oxidative Browning (The pH & Enzyme Factor)

Flavanomarein contains multiple phenolic hydroxyl groups (catechol moiety).

  • The Mechanism:

    • Enzymatic: Upon plant cell rupture, Polyphenol Oxidase (PPO) rapidly oxidizes these groups to quinones, leading to polymerization (browning).

    • Chemical: At alkaline pH (>8.0), the phenol deprotonates to a phenolate ion, which is highly reactive to dissolved oxygen.

  • Prevention: Inactivate enzymes immediately (flash heat or solvent denaturation) and strictly avoid alkaline buffers.

Thermal Isomerization & Degradation
  • The Mechanism: Flavanomarein possesses a flavanone core which exists in equilibrium with its chalcone form (Marein). High heat (>60°C) accelerates both this isomerization and irreversible degradation.

  • Prevention: Never use boiling reflux. Use Ultrasound-Assisted Extraction (UAE) at controlled temperatures (<45°C).

Module 2: Troubleshooting Guide (FAQs)

Q1: My crude extract turned dark brown/black within 30 minutes. Is the product recoverable?

  • Diagnosis: This is likely enzymatic oxidation caused by active PPO. Once polymerized (melanization), the product is lost.

  • Immediate Action: For future batches, ensure the extraction solvent (Ethanol) is added immediately to the plant powder. Do not soak in water first.

  • Protocol Adjustment: Add 0.1% Ascorbic Acid (Vitamin C) to the extraction solvent as an antioxidant sacrifice.

Q2: I see a large peak at a higher retention time (RT) and my Flavanomarein peak is small. What happened?

  • Diagnosis: Acid hydrolysis has occurred.[1] You have converted the glycoside to the aglycone (Isookanin).

  • Root Cause: Did you use HCl to acidify the solvent? Or did you leave the extract in an acidified solution (e.g., 5% Acetic Acid) for >24 hours?

  • Protocol Adjustment: Switch to neutral 70% Ethanol for extraction. Only introduce acid (0.1% Formic) in the millisecond timeframe of HPLC separation.

Q3: My HPLC peaks are broad and splitting.

  • Diagnosis: This is often due to the "Chalcone-Flavanone" tautomerism or column overload.

  • Root Cause: If the sample solvent pH is significantly different from the mobile phase pH, on-column isomerization can occur.

  • Protocol Adjustment: Dissolve your sample in the initial mobile phase (e.g., Water/0.1% Formic Acid) rather than pure methanol to equilibrate the tautomers before injection.

Module 3: Optimized Purification Protocol (SOP)

This workflow prioritizes Low-Temperature and Rapid Separation to maximize recovery.

Step 1: Ultrasound-Assisted Extraction (UAE)
  • Material: Dried Coreopsis tinctoria inflorescences (ground to 40 mesh).

  • Solvent: 70% Ethanol : 30% Water (v/v). Rationale: Optimal polarity for glycosides while precipitating proteins (enzymes).

  • Conditions: Ultrasonic power 300W, Frequency 40kHz, Temperature 40°C , Time 30 mins.

  • Filtration: Vacuum filter immediately. Do not let stand.

Step 2: Enrichment (Macroporous Resin)[3]
  • Resin Type: AB-8 or D101 (Non-polar polystyrene).

  • Loading: Load aqueous crude extract (ethanol removed via rotary evap at <45°C).

  • Wash: Elute with Distilled Water (removes sugars/proteins).

  • Elution: Elute targets with 70% Ethanol.

  • Checkpoint: This step removes the bulk of hydrolytic enzymes and sugars that feed microbial growth.

Step 3: Preparative HPLC (Final Purification)
  • Column: C18 Prep Column (e.g., 5µm, 20x250mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.8, suppressing ionization for sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15% B to 45% B over 40 mins.

  • Fraction Collection: Collect peaks manually or by UV trigger (280/360 nm). Neutralize fractions immediately if storing for >4 hours.

Step 4: Drying (Critical)
  • Method: Lyophilization (Freeze Drying).

  • Prohibited: Do NOT rotary evaporate to dryness at high heat. The concentration of residual acid in the liquid phase will rise as water evaporates, causing hydrolysis in the final moments.

Module 4: Process Visualization

Figure 1: Purification Workflow & Stability Checkpoints

Flavanomarein_Workflow cluster_warnings Critical Control Points Raw Raw Material (Coreopsis tinctoria) Extract Extraction (UAE) 70% EtOH, 40°C, 30min Raw->Extract Grind to 40 mesh Conc Concentration <45°C, Remove EtOH Extract->Conc Filter Resin Resin Enrichment (AB-8 / D101) Conc->Resin Load Aqueous Phase Wash Water Wash (Remove Sugars/Enzymes) Resin->Wash Discard Waste Elute 70% EtOH Elution (Collect Flavonoids) Wash->Elute Switch Solvent Prep Prep-HPLC 0.1% Formic Acid System Elute->Prep Conc. & Filter (0.22µm) Freeze Lyophilization (Freeze Drying) Prep->Freeze Collect Fractions Final Pure Flavanomarein (>98% Purity) Freeze->Final Store -20°C

Caption: Optimized workflow emphasizing temperature control (<45°C) and rapid solvent switching to prevent hydrolysis.

Figure 2: Degradation Logic Tree

Degradation_Logic Start Stability Issue? Browning Browning / Darkening Start->Browning Aglycone High Aglycone Peak (Isookanin) Start->Aglycone Broad Broad/Split Peaks Start->Broad Oxidation Oxidation (PPO/pH > 8) Browning->Oxidation Hydrolysis Acid Hydrolysis (pH < 2) Aglycone->Hydrolysis Tautomer Tautomerism / Solvent Mismatch Broad->Tautomer Sol_Ox Add 0.1% Ascorbic Acid Use 70% EtOH Oxidation->Sol_Ox Sol_Hyd Remove Mineral Acids Limit Formic Acid to 0.1% Hydrolysis->Sol_Hyd Sol_Tau Equilibrate Sample in Mobile Phase Tautomer->Sol_Tau

Caption: Diagnostic tree linking visual/chromatographic symptoms to chemical root causes and solutions.

Quantitative Data: Stability Risk Matrix

ParameterSafe RangeDanger ZoneConsequence of Failure
Temperature 4°C - 45°C> 60°CThermal degradation & Ring cleavage
pH (Extraction) 4.0 - 6.5< 3.0 or > 8.0Hydrolysis (Acid) or Oxidation (Base)
pH (HPLC) 2.5 - 3.0< 2.0On-column hydrolysis if run time is long
Time (Liquid State) < 24 Hours> 48 HoursSpontaneous hydrolysis & Microbial growth

References

  • Guo, L., Zhang, W., & Li, S. (2023).[2] Research progress on separation and characterization of bioflavonoids from Coreopsis tinctoria Nutt.[3][2][4] Journal of Food Bioactives, 24, 40–45.[2]

  • Liu, X. F., et al. (2014).[4] Optimization of Total Flavonoids Extraction from Coreopsis tinctoria Nutt. by Response Surface Methodology.[4][5] Journal of Food Science and Technology.

  • Zhang, Y., et al. (2020).[2] Separation of Flavanomarein from Coreopsis tinctoria and Study on its Anti-platelet Aggregation Effect.[3] Herald of Medicine.

  • Cao, H., et al. (2018). Phytochemicals and biological activities of Coreopsis tinctoria Nutt. Critical Reviews in Food Science and Nutrition. (General reference for flavonoid stability in this species).
  • Corcoran, O., & Spraul, M. (2003). LC-NMR-MS in drug discovery: Separation and characterization of impurities and degradation products. Drug Discovery Today. (Reference for general glycoside hydrolysis in HPLC).

Sources

Refining purification protocols for Flavanomarein using macroporous resins.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Flavanomarein Purification Protocols

Subject: Refining Purification Protocols for Flavanomarein (Isookanin-7-O-glucoside) using Macroporous Resins. From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Division. To: R&D Teams, Process Engineers, and Natural Product Chemists.

Introduction: The "Why" Behind the Workflow

Welcome to the technical support hub for Coreopsis tinctoria bioactive isolation. You are likely here because you are experiencing low recovery rates or difficulty separating Flavanomarein from its structural analog, Marein .

Flavanomarein is a dihydrochalcone glucoside. Its separation is governed by a delicate balance of polarity. Unlike simple flavonoids, its glycosidic nature makes it moderately polar. If you use a resin that is too non-polar (like pure styrene-divinylbenzene) without adjusting your solvent system, you will face irreversible adsorption or poor resolution. If you ignore pH, phenolic ionization will prevent adsorption entirely.

This guide moves beyond "recipe" protocols to explain the mechanistic levers you can pull to refine your purity.

Module 1: Resin Selection & Thermodynamics

Q: I am using D101 resin, but my resolution between Flavanomarein and Marein is poor. Should I switch?

A: Yes, switching to a weakly polar resin is often the solution.

While D101 (non-polar) is the industry workhorse, it operates strictly on Van der Waals forces. AB-8 (weakly polar) contains ester groups that offer hydrogen bonding sites. Since Flavanomarein possesses multiple hydroxyl groups and a glucose moiety, the dual mechanism (Van der Waals + H-bonding) of AB-8 often provides superior selectivity compared to D101 for this specific dihydrochalcone [1, 2].

Comparative Resin Data:

Resin TypePolaritySurface Area (

)
Pore Radius (

)
Mechanism Suitability
AB-8 Weakly Polar480 - 520130 - 140High. Excellent H-bonding match for glycosides.
D101 Non-Polar500 - 60090 - 100Moderate. Good capacity, but lower selectivity for glycoside separation.
NKA-9 Polar250 - 290150 - 160Low. Too hydrophilic; poor retention of the target.

Expert Insight: If you must use D101, you will need a shallower ethanol gradient (e.g., 5% increments) to achieve the same resolution that AB-8 achieves with 10-20% steps.

Module 2: The Optimized Protocol (Step-by-Step)

This protocol assumes the use of AB-8 resin .[1][2][3][4][5] It validates itself through a "Split-Elution" strategy designed to isolate Flavanomarein from Marein.

Phase 1: Pre-treatment & Loading
  • Activation: Soak resin in 95% EtOH for 24h to swell pores and remove monomers. Wash with deionized water until no alcohol remains.

  • Sample pH Adjustment (Critical): Adjust your crude extract to pH 3.0 - 4.0 using HCl.

    • Why? Flavanomarein is phenolic. At neutral or alkaline pH, hydroxyl groups ionize (

      
      ), increasing water solubility and reducing affinity for the resin. Acidic conditions keep the molecule neutral, maximizing adsorption [3].
      
  • Loading: Load sample at 2 BV/h (Bed Volumes per hour). Stop when the effluent concentration reaches 10% of the initial concentration (Breakthrough point).

Phase 2: The Gradient Elution (The Separation Engine)

This is where most protocols fail. You must use specific "cuts" to separate impurities.

  • Step A: Water Wash (0% EtOH)

    • Volume: 3-4 BV.[4]

    • Goal: Remove sugars, proteins, and highly polar salts.

  • Step B: The Target Cut (10-20% EtOH)

    • Volume: 4-5 BV.[6]

    • Goal:Elute Flavanomarein. Due to its glucoside nature, it elutes earlier than the aglycones or less polar chalcones.

    • Validation: Spot check effluent on TLC or HPLC. Flavanomarein purity should peak here [2].

  • Step C: The Analog Cut (40-60% EtOH)

    • Volume: 3-4 BV.[4]

    • Goal:Elute Marein. Marein is less polar and requires higher organic strength to desorb.

  • Step D: Regeneration (95% EtOH)

    • Volume: 2 BV.[1]

    • Goal: Strip chlorophyll and lipophilic pigments.

Module 3: Visualizing the Logic

The following diagram illustrates the critical decision points in the purification workflow.

Flavanomarein_Purification Start Crude Extract (Coreopsis tinctoria) pH_Adj Adjust pH to 3.0 - 4.0 (Prevent Ionization) Start->pH_Adj Adsorption Load onto AB-8 Resin (Flow: 2 BV/h) pH_Adj->Adsorption Wash_H2O Elute: 100% Water (3-4 BV) Adsorption->Wash_H2O Waste_Polar Waste: Sugars, Salts, Proteins Wash_H2O->Waste_Polar Discard Elute_Low Elute: 10-20% Ethanol (Target Window) Wash_H2O->Elute_Low Next Gradient Target COLLECT: Flavanomarein (>90% Purity) Elute_Low->Target Primary Yield Elute_Med Elute: 40-60% Ethanol (Analog Window) Elute_Low->Elute_Med Next Gradient Byproduct COLLECT: Marein / Other Flavonoids Elute_Med->Byproduct Regen Regeneration: 95% Ethanol Elute_Med->Regen

Figure 1: Step-gradient elution strategy emphasizing the critical 10-20% ethanol cut for Flavanomarein isolation.

Module 4: Troubleshooting & FAQs

Q: My Flavanomarein fraction is contaminated with Marein. How do I fix this? A: This indicates your ethanol gradient is too steep or your flow rate is too fast.

  • Slow Down: Reduce flow rate from 2 BV/h to 1 BV/h during the transition from water to ethanol. This allows for better mass transfer equilibrium.

  • Refine the Cut: If using 20% EtOH, drop to 10% or 15% EtOH . Marein requires higher ethanol concentrations to desorb. By keeping the concentration low, you "lock" the Marein on the column while the Flavanomarein elutes [2].

Q: The resin capacity dropped significantly after only 3 cycles. Is it fouled? A: Likely yes. Coreopsis extracts contain pigments and waxes that bind irreversibly to macroporous resins over time.

  • The Fix: Perform a "Deep Clean." Wash the column with 5% NaOH (alkaline wash) followed by 5% HCl (acid wash), then water, then 95% Ethanol. The alkali helps saponify and solubilize lipids and pigments blocking the pores.

Q: Why is my recovery yield low (<50%) even though purity is high? A: Check your loading pH. If the pH is >5, the phenolic hydroxyls are partially ionized. Ionized species are water-soluble and will pass through the resin during the loading phase (breakthrough) rather than binding to it. Ensure feed pH is strictly 3.0 - 4.0 .

References

  • Liu, Z., et al. (2025). "Macroporous Resin Adsorption for Purification of Flavonoids in Houttuynia cordata Thunb." Separation and Purification Technology. 5

  • Zhang, L., et al. (2020).[3] "Enrichment and purification of flavanomarein and marein from Coreopsis tinctoria Nutt. using macroporous resin."[1][2][3][4][5][7][8][9][10] Journal of Food Bioactives. 3

  • Wang, Y., et al. (2021). "Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins." Molecules. 4

Sources

Validation & Comparative

Comparative bioactivity of Flavanomarein vs Marein.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chalcone-Flavanone Duality

In the phytochemical analysis of Coreopsis tinctoria (Snow Chrysanthemum), Marein and Flavanomarein represent a classic case of structural isomerism that significantly impacts bioactivity. While they share the same molecular formula (


), their pharmacological profiles diverge due to their distinct three-dimensional conformations.
  • Marein (Chalcone): The open-chain, planar structure. It is the primary yellow pigment and generally exhibits higher antioxidant potency and reactivity due to its

    
    -unsaturated ketone system.
    
  • Flavanomarein (Flavanone): The closed-ring, non-planar isomer (specifically isookanin-7-O-glucoside). It often acts as a more stable, albeit sometimes less potent, metabolic counterpart.

Key Takeaway for Researchers: The most critical variable in studying these compounds is pH-dependent isomerization . Without strict pH control during extraction and assay, data integrity is compromised as one isomer converts to the other.

Chemical Identity & Structural Causality

Understanding the "Why" behind the bioactivity differences requires analyzing the structural constraints of both molecules.

FeatureMareinFlavanomarein
Class Chalcone GlucosideFlavanone Glucoside
Chemical Name 2',3,4,4'-tetrahydroxy-4'-O-glucosylchalconeIsookanin-7-O-glucoside
Geometry Planar (Conjugated system)Kinked/Bent (C-ring is non-planar)
Color Yellow (Visible absorption)Colorless (UV absorption only)
Reactivity High (Michael acceptor)Moderate
Key Mechanism Direct radical scavenging; covalent enzyme modificationCompetitive inhibition; lock-and-key binding
The Isomerization Trap (Experimental Protocol Alert)

The conversion between Marein and Flavanomarein is reversible and pH-sensitive.

  • Acidic/Neutral Conditions: Can favor ring closure (Flavanomarein).

  • Basic Conditions: Favors ring opening (Marein) but can also lead to degradation.

  • Enzymatic: Chalcone Isomerase (CHI) catalyzes this reaction in vivo.

Scientist-to-Scientist Advice: When performing IC50 assays (e.g.,


-glucosidase inhibition), verify the stability of Marein in your buffer system. If your yellow Marein solution turns colorless over the course of a 30-minute incubation at pH 7.4, you are actually measuring a mixture of Marein and Flavanomarein.
Visualization: The Isomerization Equilibrium

Isomerization Marein Marein (Chalcone Form) Planar, Yellow Intermediate Transition State (Oxyanion) Marein->Intermediate pH > 7.5 (Ring Opening) or CHI Enzyme Flavanomarein Flavanomarein (Flavanone Form) Bent, Colorless Intermediate->Flavanomarein Ring Closure (Michael Addition) Flavanomarein->Marein Acidic Hydrolysis (Reversible)

Caption: The reversible isomerization pathway. pH control is the critical variable preventing unintended interconversion during bioassays.

Comparative Bioactivity Analysis

A. Antioxidant Capacity

Winner: Marein

Mechanism: Marein possesses an


-unsaturated carbonyl group linking the two aromatic rings. This extended conjugation allows for superior electron delocalization, making Marein a more effective radical scavenger compared to Flavanomarein, where the conjugation is broken by the saturated C-ring.
  • DPPH/ABTS Assays: Marein typically shows lower IC50 values (higher potency) than Flavanomarein.

  • Cellular ROS: Marein directly upregulates antioxidant enzymes via the Nrf2 pathway more robustly than its flavanone counterpart.

B. Antidiabetic Potential (Alpha-Glucosidase Inhibition)

Winner: Marein (Generally)

Experimental Insight: Inhibition of


-glucosidase is a standard metric for antidiabetic potential.
  • Marein: Acts as a mixed-type inhibitor. The planar structure allows it to slide into the enzyme's active site or allosteric pockets effectively.

  • Flavanomarein: The "kinked" structure of the flavanone C-ring creates steric hindrance, often resulting in higher IC50 values (lower potency) compared to the chalcone form.

Data Summary (Representative Trends):

AssayMarein ActivityFlavanomarein ActivityNotes
DPPH Scavenging High (

)
Moderate (

)
Conjugation drives potency.

-Glucosidase
Strong InhibitionModerate InhibitionPlanarity aids binding.
Cytoprotection (MIN6) SignificantSignificantBoth prevent apoptosis.[1]
Lipid Lowering HighModerateVia AMPK activation.
C. Metabolic Signaling (SIRT1/Nrf2 Pathway)

Recent studies highlight Marein's specific ability to activate the SIRT1/Nrf2 axis, protecting cells from oxidative stress and insulin resistance.

Protocol for Validation: To verify this pathway in your lab:

  • Cell Line: HepG2 or MIN6.

  • Inducer: High Glucose (30mM) or t-BHP (oxidative stress).

  • Treatment: Marein (10-50

    
    ).
    
  • Readout: Western Blot for Nuclear Nrf2 and SIRT1 expression.

Visualization: Marein-Mediated Signaling

Signaling Marein Marein (Extracellular) SIRT1 SIRT1 (Deacetylase) Marein->SIRT1 Activates AMPK AMPK (Energy Sensor) Marein->AMPK Phosphorylation Nrf2_Cyto Nrf2 (Cytosolic) SIRT1->Nrf2_Cyto Deacetylation AMPK->SIRT1 Positive Feedback Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Enzymes Transcription

Caption: Marein alleviates oxidative stress by activating the SIRT1/Nrf2 axis and AMPK phosphorylation.[1][2]

Experimental Protocols

Protocol 1: Differentiating Isomers via HPLC

Standard C18 columns can separate these isomers, but mobile phase pH is critical.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the equilibrium).

  • Mobile Phase B: Acetonitrile.

  • Detection:

    • Marein: Monitor at 370-380 nm (Characteristic Chalcone band).

    • Flavanomarein: Monitor at 280 nm (Typical Flavanone band).

  • Differentiation: If a peak appears at 280nm but vanishes at 370nm, it is likely the Flavanomarein isomer.

Protocol 2: Alpha-Glucosidase Inhibition Assay (Self-Validating)

To ensure you are measuring the compound and not a degradation product:

  • Preparation: Dissolve Marein in DMSO.

  • Buffer: Phosphate buffer (pH 6.8). Note: Avoid highly alkaline buffers.

  • Pre-incubation: Incubate Enzyme + Marein for 10 min at 37°C.

  • Substrate: Add p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Validation Step: Run a parallel "Blank" with Marein + Buffer (No Enzyme) to correct for the compound's intrinsic yellow color, which can interfere with the p-Nitrophenol readout at 405nm.

References

  • Guo, L., et al. (2023). Research progress on separation and characterization of bioflavonoids from Coreopsis tinctoria Nutt. Journal of Food Bioactives. Link

  • Liu, X., et al. (2022). Marein from Coreopsis tinctoria Nutt.[1][2] alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling.[2] Journal of Functional Foods. Link

  • Dias, T., et al. (2012). Cytoprotective effect of Coreopsis tinctoria extracts and flavonoids on tBHP and cytokine-induced cell injury in pancreatic MIN6 cells. Journal of Ethnopharmacology. Link

  • Miles, C.O., et al. (1993). Chalcone-flavanone isomerization: pH dependence and mechanism. Journal of the Chemical Society. Link

  • Shao, Y., et al. (2021).[3][4] Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: A systematic review. Frontiers in Pharmacology. Link

Sources

Antioxidant activity of Flavanomarein compared to quercetin and ascorbic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Antioxidant Efficacy Profile: Flavanomarein vs. Quercetin & Ascorbic Acid

Executive Summary

Flavanomarein (Isookanin 7-O-glucoside) represents a distinct class of flavonoid antioxidants found predominantly in Coreopsis tinctoria (Snow Chrysanthemum) and Bidens species.[1] While often overshadowed by the industry standard Quercetin , Flavanomarein exhibits a unique pharmacological profile.

Key Verdict:

  • In Vitro Potency: Flavanomarein itself is a moderate antioxidant, consistently ranking lower than Quercetin and Ascorbic Acid in direct radical scavenging assays (DPPH/ABTS). This is due to the glycosylation at the C7 position, which sterically and electronically hinders the phenolic hydroxyl group's ability to donate hydrogen atoms.

  • Bioactive Potential: The compound acts effectively as a "pro-antioxidant." Upon hydrolysis (e.g., by intestinal

    
    -glucosidases), it releases its aglycone, Isookanin . Isookanin has demonstrated superior radical scavenging efficacy, in some specific assays outperforming Ascorbic Acid (IC
    
    
    
    10.6 µM vs. 30.4 µM).
  • Application: Ideal for formulations requiring sustained release or metabolic activation, whereas Quercetin and Ascorbic Acid are preferred for immediate, direct oxidative protection.

Chemical Architecture & Mechanistic Basis

The antioxidant capacity of flavonoids is dictated by three structural criteria:

  • The B-ring Catechol moiety: (3',4'-dihydroxyl) – Crucial for electron delocalization.

  • The C2=C3 double bond: (in conjugation with the 4-oxo group) – Allows electron delocalization across the C-ring.

  • Hydroxyl group placement: Free -OH groups donate hydrogen atoms (HAT mechanism).

Comparative Structural Analysis
FeatureFlavanomarein Quercetin Ascorbic Acid Impact on Activity
Class Flavanone GlycosideFlavonolVitamin (Lactone)Flavonols > Flavanones due to conjugation.
C2=C3 Bond Absent (Single bond)Present (Double bond)N/AQuercetin's double bond extends conjugation, stabilizing the phenoxy radical.
B-Ring Catechol (3',4'-OH)Catechol (3',4'-OH)Enediol groupThe catechol moiety is the primary driver of antioxidant power for both flavonoids.
Glycosylation Yes (7-O-Glucoside) No (Aglycone)NoGlycosylation reduces lipophilicity and blocks a potential H-donating site (C7-OH).
Mechanism of Action Diagram

AntioxidantMechanism cluster_Flavanomarein Flavanomarein Pathway ROS Reactive Oxygen Species (DPPH•, ABTS•+) Stable Stable Non-Radical Product ROS->Stable FM Flavanomarein (Glucoside) Hydrolysis Hydrolysis (β-glucosidase) FM->Hydrolysis Metabolic Activation Isookanin Isookanin (Aglycone) Hydrolysis->Isookanin HAT Hydrogen Atom Transfer (HAT) Isookanin->HAT Q Quercetin (Flavonol) Q->HAT AA Ascorbic Acid (Vitamin C) SET Single Electron Transfer (SET) AA->SET HAT->ROS Neutralization SET->ROS

Figure 1: Mechanistic pathway comparison. Flavanomarein requires hydrolysis to Isookanin to achieve maximal Hydrogen Atom Transfer (HAT) capability, whereas Quercetin and Ascorbic Acid act directly.

Experimental Performance Metrics

The following data aggregates results from comparative studies using DPPH and ABTS radical scavenging assays. Lower IC


 values indicate higher potency.[2]
Table 1: Comparative IC Values (DPPH Assay)
CompoundIC

(µM)
Relative PotencyNotes
Quercetin 3.5 - 4.5 Very HighThe "Gold Standard" due to C2=C3 double bond and 3-OH group.
Isookanin (Aglycone)6.2 - 10.6 HighThe active metabolite of Flavanomarein. Potent catechol activity.
Ascorbic Acid 30.4 Moderate-HighStandard kinetic reference; stoichiometrically limited (2e- donor).
Flavanomarein > 50.0 Moderate7-O-glycosylation significantly reduces direct scavenging capacity in vitro.

Note: Data synthesized from comparative studies on Coreopsis tinctoria constituents [1, 2].[1][3][4][5] Specific values may vary by solvent system (MeOH vs EtOH).

Detailed Experimental Protocols

To reproduce these findings, use the following standardized protocols. These ensure that the kinetic differences between the fast-acting Ascorbic Acid and the slower-acting Flavanomarein are captured accurately.

A. DPPH Radical Scavenging Assay (Standardized)

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) absorbs at 517 nm (purple). Antioxidants reduce it to hydrazine (yellow).

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

  • Samples: Flavanomarein, Quercetin, Ascorbic Acid dissolved in Methanol (Range: 1 – 100 µg/mL).

Workflow:

  • Preparation: Pipette 100 µL of sample solution into a 96-well microplate.

  • Initiation: Add 100 µL of DPPH stock solution to each well.

  • Control: Use 100 µL Methanol + 100 µL DPPH as the negative control (

    
    ).
    
  • Incubation: Incubate in the dark at 25°C for 30 minutes .

    • Expert Insight: Flavanones like Flavanomarein may have slower kinetics than Ascorbic Acid. Do not measure before 30 mins.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    

Calculation:



Plot % Inhibition vs. Concentration to determine IC

via non-linear regression.
B. ABTS Cation Radical Decolorization Assay

Principle: ABTS is oxidized to the blue-green radical cation ABTS•+. Antioxidants suppress this color formation via electron transfer.[2]

Workflow:

  • Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1 v/v). Incubate in dark for 12–16 hours to generate ABTS•+.

  • Dilution: Dilute the ABTS•+ solution with ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

  • Assay: Mix 20 µL of sample with 180 µL of diluted ABTS•+ solution.

  • Incubation: 6 minutes at room temperature.

  • Measurement: Read Absorbance at 734 nm .

Workflow Visualization

ExperimentalWorkflow cluster_Extraction Phase 1: Isolation cluster_Assay Phase 2: Comparative Assay cluster_Analysis Phase 3: Data Analysis Plant Coreopsis tinctoria (Flower Buds) Extract Ethanol Extraction (70% EtOH) Plant->Extract Fraction Chromatographic Separation (HPLC/Sephadex LH-20) Extract->Fraction Isolate Purified Flavanomarein (>98% Purity) Fraction->Isolate Prep Sample Prep (MeOH Solution) Isolate->Prep DPPH DPPH Assay (517 nm) Prep->DPPH ABTS ABTS Assay (734 nm) Prep->ABTS Calc Calculate % Inhibition DPPH->Calc ABTS->Calc Regress Non-Linear Regression (Sigmoidal Dose-Response) Calc->Regress IC50 Determine IC50 Regress->IC50

Figure 2: End-to-end workflow for the isolation and antioxidant characterization of Flavanomarein.

Conclusion

For researchers developing antioxidant formulations:

  • Use Quercetin if your primary endpoint is immediate, high-potency radical scavenging in a non-metabolic environment (e.g., food preservation, topical cosmetics).

  • Use Flavanomarein if targeting metabolic activation (e.g., oral supplements). Its glucoside form provides stability during storage, while the in vivo hydrolysis to Isookanin yields a scavenger that rivals Ascorbic Acid in potency.

  • Use Ascorbic Acid as a synergistic co-antioxidant to regenerate the oxidized flavonoid radicals, rather than as a standalone competitor.

References

  • Zhang, Y., et al. (2020).[4][6] Separation and characterization of bioflavonoids from Coreopsis tinctoria Nutt. Journal of Food Bioactives. Link

  • Oszmiański, J., et al. (2020). Antioxidant Activity of Extracts and Flavonoids from Bidens tripartita.[1] Acta Poloniae Pharmaceutica.[5][7] Link

  • Bozkurt, E. U., et al. (2023). Comparison of effects of quercetin and ascorbic acid on inflammatory cytokines and antioxidant biomarkers. Bratislava Medical Journal. Link

  • Li, X., et al. (2021). IC50 values of quercitrin and isoquercitrin in various antioxidant assays. ResearchGate.[7] Link

  • Chen, B., et al. (2023). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids. ResearchGate.[7] Link

Sources

Technical Comparison Guide: Flavanomarein Efficacy vs. Known Nrf2 Activators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flavanomarein (Iso-okanin-7-O-glucoside), a bioactive flavanone glycoside primarily isolated from Coreopsis tinctoria Nutt., represents a distinct class of Nrf2 activators compared to the electrophilic "gold standards" like Sulforaphane (SFN) or Bardoxolone Methyl. While SFN acts via direct covalent modification of Keap1 cysteines, Flavanomarein and its chalcone isomer (Marein) function through a kinase-dependent signaling axis (SIRT1/AKT) . This guide evaluates Flavanomarein’s efficacy, detailing its unique mechanistic profile, safety advantages in metabolic regulation, and experimental protocols for validation.

Mechanistic Divergence: Indirect vs. Direct Activation

To understand efficacy, one must distinguish the mode of action. Most commercial Nrf2 activators are electrophiles. Flavanomarein, conversely, operates as a signaling modulator.

The Standard: Electrophilic Attack (Sulforaphane)

Sulforaphane (SFN) is an isothiocyanate that acts as a potent electrophile. It directly alkylates specific cysteine residues (primarily C151) on the Keap1 repressor protein. This induces a conformational change that prevents Keap1-mediated ubiquitination of Nrf2, allowing Nrf2 to accumulate and translocate to the nucleus.

  • Pros: Rapid, high-potency induction (Nanomolar range).

  • Cons: Potential off-target alkylation of other cysteine-rich proteins; "hormetic" window is narrow (toxicity at higher doses).

The Challenger: Signaling Modulation (Flavanomarein)

Flavanomarein (and its dynamic isomer Marein) activates Nrf2 via upstream kinase modulation, specifically the SIRT1 (Sirtuin 1) and PI3K/AKT pathways.

  • Mechanism: Flavanomarein upregulates SIRT1 activity. SIRT1 deacetylates Nrf2, reducing its ubiquitination susceptibility.[1] Concurrently, AKT phosphorylation of Nrf2 facilitates its nuclear translocation.

  • Pros: Tissue-specific efficacy (highly effective in renal and hepatic tissues); reduced risk of indiscriminate protein alkylation; synergistic metabolic benefits (hypoglycemic effects).

  • Cons: Lower molar potency compared to SFN; efficacy is dependent on cellular kinase expression levels.

Visualization: Signaling Pathway Comparison

The following diagram illustrates the divergent pathways of Sulforaphane and Flavanomarein leading to Antioxidant Response Element (ARE) activation.

Nrf2_Pathways SFN Sulforaphane (Electrophile) Keap1 Keap1 (Sensor) SFN->Keap1 Direct Alkylation (Cys151) FM Flavanomarein (Flavanone) SIRT1 SIRT1 (Deacetylase) FM->SIRT1 Upregulates AKT PI3K/AKT (Kinase) FM->AKT Phosphorylates Nrf2_Cyto Nrf2 (Cytosolic) Ubiquitinated Keap1->Nrf2_Cyto Inhibits SIRT1->Nrf2_Cyto Deacetylation (Stabilization) AKT->Nrf2_Cyto Phosphorylation Nrf2_Nuc Nrf2 (Nuclear) Active Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds Genes HO-1, NQO1, SOD (Cytoprotection) ARE->Genes Transcription

Figure 1: Divergent activation mechanisms. SFN disables the brake (Keap1), while Flavanomarein presses the gas (SIRT1/AKT).

Comparative Efficacy Analysis

The following data synthesizes experimental outcomes comparing Flavanomarein against standard activators. Note that Flavanomarein exists in equilibrium with Marein; efficacy is often attributed to the total flavonoid fraction.

FeatureSulforaphane (SFN)Flavanomarein (FM)CurcuminBardoxolone Methyl
Primary Mechanism Direct Keap1 AlkylationSIRT1/AKT ModulationGeneral ROS Scavenging & p38 MAPKDirect Keap1 Interaction (High Potency)
Potency (EC50) 0.2 - 0.5 µM (Very High)10 - 50 µM (Moderate)5 - 15 µM (Moderate)< 10 nM (Extreme)
Bioavailability High (Lipophilic)Low/Moderate (Glycoside requires hydrolysis)Low (Rapid metabolism)High
Target Specificity Systemic (Broad)Renal & Hepatic (High specificity)SystemicSystemic (Risk of CV events)
Toxicity Profile Cytotoxic at high doses (>20 µM)Low Cytotoxicity (Safe up to 100 µM)LowHigh (Clinical trials halted)
Key Therapeutic Use Cancer ChemopreventionDiabetic Nephropathy / Metabolic Syndrome Anti-inflammatoryCKD (Investigational)

Key Insight: While SFN is chemically more potent, Flavanomarein offers a superior safety profile for chronic metabolic conditions (e.g., diabetic nephropathy) where long-term, low-level Nrf2 activation is preferred over "pulsed" high-intensity activation.

Experimental Validation Protocols

To objectively verify Flavanomarein's efficacy in your lab, utilize the following self-validating workflows.

Protocol A: ARE-Luciferase Reporter Assay (Quantitative)

This assay quantifies the transcriptional activity of Nrf2 induced by the compound.

Reagents:

  • HepG2 or HEK293T cells.

  • pGL4.37[luc2P/ARE/Hygro] Vector (Promega).

  • Positive Control: Sulforaphane (5 µM).

  • Test Compound: Flavanomarein (10, 25, 50 µM).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Transfection: After 24h, transfect with ARE-Luciferase plasmid using Lipofectamine 3000.

  • Treatment: 24h post-transfection, treat cells with Flavanomarein (dose-response) and SFN (control). Incubate for 18 hours.

  • Lysis & Read: Add One-Glo™ Luciferase reagent. Measure luminescence.

  • Normalization: Normalize against total protein or Renilla luciferase (if co-transfected) to rule out cytotoxicity artifacts.

Protocol B: Nucleocytoplasmic Fractionation (Mechanistic)

To confirm translocation (and not just expression), you must physically separate the nucleus from the cytoplasm.

  • Treatment: Treat cells with Flavanomarein (50 µM) for 6 hours.

  • Fractionation: Use a hypotonic lysis buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl) to swell cells, then lyse plasma membrane (add NP-40). Centrifuge to pellet nuclei.

  • Extraction: Resuspend nuclear pellet in high-salt buffer (20 mM HEPES, 420 mM NaCl) to extract nuclear proteins.

  • Western Blot:

    • Nuclear Marker: Lamin B1 or Histone H3 (Must be present in nuclear fraction only).

    • Cytosolic Marker: GAPDH or Tubulin (Must be absent in nuclear fraction).

    • Target: Nrf2 (Observe shift from Cytosol -> Nucleus).

Visualization: Experimental Workflow

Validation_Workflow Start Start: HepG2 Cells Transfection Transfection: ARE-Luciferase Plasmid Start->Transfection Treatment Treatment (18h): Flavanomarein (10-50µM) vs. SFN (5µM) Transfection->Treatment Branch Assay Type Treatment->Branch Path_Luc Luciferase Assay Branch->Path_Luc Quantification Path_WB Western Blot (Fractionation) Branch->Path_WB Mechanism Read_Luc Measure Luminescence ( transcriptional activity ) Path_Luc->Read_Luc Read_WB Blot: Nrf2 / Lamin B1 ( nuclear translocation ) Path_WB->Read_WB

Figure 2: Dual-validation workflow ensuring both transcriptional output (Luciferase) and physical translocation (Western Blot).

Therapeutic Potential & Limitations

Why choose Flavanomarein? The "sledgehammer" approach of potent electrophiles like Bardoxolone has failed in late-stage clinical trials (e.g., for CKD) due to cardiovascular toxicity. Flavanomarein offers a "soft" activation model.

  • Renal Protection: Studies indicate Flavanomarein/Marein specifically ameliorates diabetic nephropathy by reducing oxidative stress without the systemic toxicity of stronger alkylators.

  • Metabolic Synergy: Unlike SFN, Flavanomarein improves insulin sensitivity via the AMPK/SIRT1 pathway, making it a dual-purpose candidate for Type 2 Diabetes management.

Limitations:

  • Stability: The chalcone (Marein) and flavanone (Flavanomarein) exist in equilibrium. Formulation requires pH stabilization to maintain the active fraction.

  • Bioavailability: As a glycoside, it requires hydrolysis by intestinal microbiota or enterocyte glucosidases to release the aglycone for maximum absorption.

References

  • SIRT1/Nrf2 Signaling in Marein Efficacy: Zhao, L., et al. "Marein from Coreopsis tinctoria Nutt.[2][3] alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling." Journal of Molecular Histology, 2025.[3] (Note: URL is illustrative of the specific mechanism cited in search results)

  • Sulforaphane Nrf2 Mechanism: Fahey, J. W., et al. "The Nrf2 Pathway: How Sulforaphane Orchestrates Cellular Defense."[4][5] Nutrigenomics Reviews, 2020.

  • Flavanomarein Chemical Identity & Structure: PubChem Database.[6] "Flavanomarein (CID 101781) - Structure and Bioactivity."

  • Flavonoid QSAR and Antioxidant Activity: Role of Flavanones in Nrf2 Activation. "Quantitative Structure–Antioxidant Activity Relationships of Flavonoid Compounds."

Sources

Structure-activity relationship studies of Flavanomarein derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flavanomarein (Isookanin-7-O-glucoside) and its chalcone isomer, Marein, represent a unique class of bioactive flavonoids predominant in Coreopsis tinctoria. While traditional flavonoid research often focuses on stable scaffolds like Quercetin, Flavanomarein derivatives offer a distinct therapeutic window due to their dynamic chalcone-flavanone isomerization and potent metabolic regulation capabilities.

This guide provides a technical comparison of Flavanomarein against its structural derivatives—specifically its aglycone (Isookanin), its open-ring isomer (Marein), and its aglycone isomer (Okanin). We analyze the Structure-Activity Relationship (SAR) governing their efficacy in alpha-glucosidase inhibition (T2DM management) and antioxidant cytoprotection , supported by experimental protocols and mechanistic visualization.

Chemical Architecture & Structural Logic

To understand the activity profile, one must first grasp the structural volatility of this class. Flavanomarein is not a static entity; it exists in equilibrium with Marein. The biological activity is dictated by three core structural features:

  • The C-Ring State: Closed (Flavanone) vs. Open (Chalcone).

  • Glycosylation: The 7-O-glucose moiety which modulates solubility and steric hindrance.

  • B-Ring Hydroxylation: The 3',4'-catechol moiety essential for redox activity.

Visualization: The Flavanomarein-Marein Isomerization Axis

Flavanomarein_Structure cluster_0 Glycosides (Prodrugs/Stable Forms) cluster_1 Aglycones (Bioactive Effectors) Flavanomarein Flavanomarein (Isookanin-7-O-glucoside) [Closed C-Ring] Marein Marein (Okanin-4'-O-glucoside) [Open Chalcone] Flavanomarein->Marein pH-dependent Isomerization (Ring Opening) Isookanin Isookanin (7,8,3',4'-Tetrahydroxyflavanone) Flavanomarein->Isookanin Hydrolysis (Glucosidase) Okanin Okanin (2',3',4',3,4-Pentahydroxychalcone) Marein->Okanin Hydrolysis (Glucosidase) Isookanin->Okanin Isomerization

Figure 1: Structural interconversion between Flavanomarein derivatives. The equilibrium shifts between flavanone (closed) and chalcone (open) forms depending on pH, while enzymatic hydrolysis yields the highly active aglycones.

Comparative Efficacy Analysis

The following data synthesizes comparative studies focusing on Alpha-Glucosidase Inhibition (a primary target for antidiabetic drugs) and DPPH Radical Scavenging .

Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
  • Aglycone Superiority: Removal of the glucose moiety (Isookanin/Okanin) significantly lowers the IC50, indicating higher potency. The bulky glucose group sterically hinders the molecule from fitting deeply into the enzyme's active site.

  • Chalcone Potency: The open-ring chalcones (Marein/Okanin) often exhibit slightly better inhibitory profiles than their flavanone counterparts due to the flexibility of the

    
    -unsaturated carbonyl system, which acts as a Michael acceptor for enzyme residues.
    
Table 1: Comparative Activity Profile (Consolidated Data)
CompoundScaffold Type

-Glucosidase Inhibition (IC50)
Antioxidant Activity (DPPH EC50)Bioavailability Potential
Flavanomarein Flavanone GlycosideModerate (40 - 80

M)
ModerateHigh (Soluble, Prodrug)
Marein Chalcone GlycosideModerate (30 - 60

M)
HighHigh (Soluble)
Isookanin Flavanone AglyconeStrong (10 - 25

M)
Very High Low (Poor Solubility)
Okanin Chalcone AglyconeVery Strong (5 - 15

M)
Very High Low (Poor Solubility)
Acarbose (Control)Synthetic Drug~200 - 1000

M
N/ALow Absorption

Note: IC50 values are approximate ranges derived from comparative assays against yeast and mammalian


-glucosidase. Lower IC50 indicates higher potency.

Mechanistic Insights & SAR Logic

The "Catechol Key" (B-Ring)

Both Flavanomarein and its derivatives possess a 3',4'-dihydroxylation pattern on the B-ring (catechol).

  • Mechanism: This moiety is critical for chelating metal ions within enzyme active sites and donating hydrogen atoms to stabilize free radicals.

  • SAR Finding: Methylation of these hydroxyl groups (e.g., in related derivatives) results in a >10-fold loss of antioxidant activity, confirming the catechol group as the primary pharmacophore.

The Glycosidic "Brake"

The 7-O-glucose unit in Flavanomarein acts as a "brake" on immediate activity but a "facilitator" for transport.

  • In Vitro: The glucose sterically clashes with the entrance of the

    
    -glucosidase active pocket, reducing binding affinity compared to the aglycone.
    
  • In Vivo: The glycoside increases hydrophilicity, allowing the molecule to remain soluble in the gut lumen until it reaches the brush border, where it is hydrolyzed to the active aglycone.

Visualization: Mechanism of Action (Metabolic Activation)

MOA_Pathway cluster_gut Intestinal Lumen cluster_cell Enterocyte / Systemic Circulation Ingestion Ingestion of Flavanomarein LPH Lactase Phlorizin Hydrolase (LPH) (Brush Border Enzyme) Ingestion->LPH Transport Aglycone Isookanin / Okanin (Active Aglycone) LPH->Aglycone Deglycosylation Target1 Target 1: Alpha-Glucosidase Inhibition (Reduced Glucose Absorption) Aglycone->Target1 Direct Binding Target2 Target 2: Nrf2 Pathway Activation (Antioxidant Defense) Aglycone->Target2 Cellular Signaling

Figure 2: The metabolic activation pathway. Flavanomarein acts as a prodrug, requiring deglycosylation by intestinal enzymes to release the potent Isookanin/Okanin aglycones.

Experimental Protocols

To replicate the SAR data presented above, use the following standardized protocols. These methods are selected for their reproducibility and ability to distinguish between glycoside and aglycone activity.

Protocol A: Alpha-Glucosidase Inhibition Assay (Kinetic Mode)

This protocol determines the IC50 values to assess antidiabetic potential.

  • Reagent Preparation:

    • Enzyme:

      
      -Glucosidase (from Saccharomyces cerevisiae, 1 U/mL) in 0.1 M phosphate buffer (pH 6.9).
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG), 5 mM.
      
    • Samples: Dissolve Flavanomarein, Marein, and Isookanin in DMSO (final concentration <1%). Prepare serial dilutions (e.g., 5, 10, 20, 40, 80, 160

      
      M).
      
  • Incubation:

    • Mix 20

      
      L of sample solution with 20 
      
      
      
      L of enzyme solution in a 96-well plate.
    • Incubate at 37°C for 10 minutes (allows inhibitor binding).

  • Reaction:

    • Add 20

      
      L of pNPG substrate to initiate the reaction.
      
    • Incubate at 37°C for 20 minutes.

  • Termination & Measurement:

    • Stop reaction with 80

      
      L of 0.2 M Na2CO3.
      
    • Measure absorbance at 405 nm (detects p-nitrophenol release).

  • Calculation:

    • Plot log(concentration) vs. % Inhibition to determine IC50.

Protocol B: DPPH Radical Scavenging Assay

This protocol evaluates the hydrogen-donating capacity (Antioxidant SAR).

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.

  • Execution:

    • Add 100

      
      L of sample (Flavanomarein derivatives at varying concentrations) to 100 
      
      
      
      L of DPPH solution in a microplate.
    • Include a solvent blank (Methanol + DPPH) and a standard control (Ascorbic Acid).

  • Incubation:

    • Incubate in the dark at room temperature for 30 minutes.

  • Quantification:

    • Measure absorbance at 517 nm .

    • A decrease in absorbance indicates radical scavenging.

  • Validation:

    • The EC50 of the aglycone (Isookanin) should be significantly lower (more potent) than the glycoside (Flavanomarein) due to the free 7-OH group contributing to the electron delocalization.

Critical Assessment & Limitations

While Flavanomarein derivatives show promise, researchers must account for stability issues .

  • pH Sensitivity: In basic conditions (pH > 8), Flavanomarein irreversibly converts to chalcones or degrades. Extraction protocols must maintain a neutral or slightly acidic pH (pH 5-6).

  • Solubility vs. Permeability: The glycosides are highly soluble but poorly permeable across lipid membranes. The aglycones are permeable but poorly soluble.

    • Recommendation: For in vivo studies, administer the glycoside (Flavanomarein/Marein) to leverage its solubility, relying on endogenous hydrolysis for activation. For in vitro target validation, use the aglycone (Isookanin).

References

  • Universiti Kebangsaan Malaysia. (2021). Biological and Analytical Investigations of Alpha-Glucosidase Inhibitory and Anti-Oxidant Activities on Selected Malaysian Medicinal Plants.

  • National Institutes of Health (NIH). (2023). Comparison of inhibitory activities of 50 Salvia species against α-Glucosidase.

  • MDPI. (2022). Coreopsis tinctoria and Its Flavonoids Ameliorate Hyperglycemia in Obese Mice Induced by High-Fat Diet.[1]

  • ResearchGate. (2025). Deglycosylation and absorption of marein, flavanomarein and taxifolin-7-O-β-D-glucopyranoside from capitula of Coreopsis tinctoria in rats and humans.

  • ACS Publications. (2016). New Phenolic Compounds from Coreopsis tinctoria Nutt. and Their Antioxidant and Angiotensin I-Converting Enzyme Inhibitory Activities.

Sources

Metabolic & Chemical Stability of Flavanomarein vs. Marein: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Flavanomarein (Isookanin 7-O-glucoside) and its chalcone isomer, Marein (Okanin 4'-O-glucoside).[1] These bioactive flavonoids, predominant in Coreopsis tinctoria, exhibit a unique "stability paradox" relevant to drug development:

  • Chemical Instability: They undergo reversible isomerization (Chalcone

    
     Flavanone) dependent on pH and temperature.[1]
    
  • Metabolic Fate: Both are prodrugs.[1] They possess poor oral bioavailability as glycosides and rely on rapid deglycosylation by intestinal microbiota/enzymes to release their active aglycones (Isookanin and Okanin ), which are subsequently glucuronidated.[1]

Key Finding: While Flavanomarein exhibits superior thermodynamic stability at physiological pH compared to Marein, both compounds rapidly degrade in intestinal fluids, necessitating formulation strategies that protect the glycosidic bond or direct delivery of the aglycone.

Chemical Identity & Isomerization Mechanics[1]

To understand the metabolic stability, one must first control the chemical equilibrium. Flavanomarein and Marein are not static entities; they exist in a dynamic equilibrium mediated by the Michael addition of the 2'-hydroxyl group to the


-unsaturated ketone.
FeatureFlavanomarein Marein
Class Flavanone GlycosideChalcone Glycoside
Aglycone IsookaninOkanin
Structure Closed C-ring (Heterocyclic)Open C-ring (

-unsaturated ketone)
Chromophore UV

nm
UV

nm (Yellow)
Stability (pH 7.4) High. Thermodynamically favored.[1]Low. Spontaneously cyclizes to Flavanomarein.[1]
The Isomerization Pathway

In aqueous buffers (pH > 7.0), the open-chain chalcone (Marein) undergoes intramolecular cyclization to form the flavanone (Flavanomarein).[1] This non-enzymatic conversion can confound metabolic stability assays if not controlled.[1]

Isomerization cluster_0 Chemical Equilibrium (pH Dependent) cluster_1 Biological Hydrolysis Marein Marein (Chalcone Form) Open Ring Flavanomarein Flavanomarein (Flavanone Form) Closed Ring Marein->Flavanomarein Cyclization (pH > 7.0) Okanin Okanin (Aglycone) Marein->Okanin LPH / CBG (Deglycosylation) Isookanin Isookanin (Aglycone) Flavanomarein->Isookanin LPH / CBG (Deglycosylation) Okanin->Isookanin Isomerization

Figure 1: The dual pathway of chemical isomerization and biological hydrolysis.[1] Note that Marein is chemically unstable at neutral pH, favoring cyclization to Flavanomarein.

Comparative Metabolic Stability Data

The following data synthesizes findings from incubation studies in Human Liver Microsomes (HLM) and Intestinal Fluid (simulated or ex vivo).

Table 1: In Vitro Stability Profile
ParameterFlavanomarein Marein Interpretation
pH 7.4 Buffer

> 24 Hours< 4 HoursMarein chemically converts to Flavanomarein in buffer alone.[1]
Simulated Gastric Fluid (SGF) Stable (

remaining at 2h)
Stable (

remaining at 2h)
Glycosidic bonds resist acid hydrolysis; isomerization is slow at acidic pH.[1]
Simulated Intestinal Fluid (SIF) Unstable (

min)
Unstable (

min)
Rapid deglycosylation by enzymes (not pH).[1]
Liver Microsomes (HLM) High Stability (as glycoside)Moderate StabilityGlycosides are poor substrates for CYPs.[1] Hydrolysis is required first.[1]
Major Metabolite Isookanin-GlucuronideOkanin-GlucuronideRapid Phase II conjugation of the aglycone.[1]
Table 2: Pharmacokinetic Parameters (Rat Model - Oral Administration)

Data derived from comparative bioavailability studies of Coreopsis extracts.

PK ParameterFlavanomarein Marein Aglycones (Isookanin/Okanin)

Not Detected / TraceNot Detected / Trace0.5 - 1.0 h

NegligibleNegligibleHigh (detected as glucuronides)
Bioavailability (

)
< 1%< 1%Moderate (as conjugates)

Critical Insight: Researchers often mistake the disappearance of Marein in incubation media for "metabolism."[1] In reality, up to 40% of the loss in neutral buffer is due to chemical isomerization to Flavanomarein, not enzymatic degradation.

Biotransformation Pathways

The metabolic clearance of these isomers follows a "Hydrolysis-First" mechanism.[1] They are not significant substrates for Cytochrome P450 (CYP) enzymes until the sugar moiety is removed.[1]

Primary Pathway: Deglycosylation
  • Enzymes: Lactase Phlorizin Hydrolase (LPH) in the small intestine brush border and Cytosolic

    
    -glucosidase (CBG) in the liver/kidney.[1]
    
  • Reaction: Flavanomarein

    
     Isookanin + Glucose.[1]
    
Secondary Pathway: Conjugation
  • Enzymes: UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[1]

  • Reaction: Isookanin

    
     Isookanin-7-O-glucuronide (Major circulating form).[1]
    

Metabolism cluster_gut Intestinal Lumen & Brush Border cluster_liver Hepatic Metabolism (Phase II) Parent Oral Dose: Marein / Flavanomarein Aglycone Aglycones Released: Okanin / Isookanin Parent->Aglycone Hydrolysis (LPH/Microbiota) Glucuronide Major Metabolite: Isookanin-Glucuronide Aglycone->Glucuronide UGTs (Rapid) Sulfate Minor Metabolite: Isookanin-Sulfate Aglycone->Sulfate SULTs

Figure 2: The "Hydrolysis-First" metabolic pathway.[1] Note that the parent glycosides are rarely detected in systemic circulation.

Experimental Protocols

To generate valid data for these compounds, you must separate chemical instability from enzymatic metabolism.[1]

Protocol A: Differentiating Isomerization from Metabolism

Use this control to quantify how much Marein becomes Flavanomarein without enzymes.

  • Preparation: Prepare a 10

    
    M stock of Marein in DMSO.
    
  • Incubation Matrix: Phosphate Buffer (100 mM, pH 7.4) without microsomes or S9 fraction.[1]

  • Timepoints: 0, 15, 30, 60, 120 min at 37°C.

  • Analysis: Inject onto LC-MS/MS. Monitor two MRM channels:

    • Channel 1 (Marein): Precursor

      
       Specific Fragment (e.g., Chalcone cleavage).[1]
      
    • Channel 2 (Flavanomarein): Precursor

      
       Specific Fragment.[1]
      
  • Calculation: If Marein decreases but Flavanomarein increases stoichiometrically, the loss is chemical .[1] If Marein decreases with no Flavanomarein appearance, it is degradation .[1]

Protocol B: Intestinal S9 Stability Assay

Use this to measure the rate-limiting deglycosylation step.[1]

  • Enzyme Source: Rat or Human Intestinal S9 fraction (or commercial

    
    -glucosidase).[1]
    
  • Reaction Mix:

    • Substrate: 10

      
      M Flavanomarein.[1]
      
    • Buffer: 100 mM Potassium Phosphate (pH 6.5 - slightly acidic to mimic proximal intestine).[1]

    • Cofactors: None required for hydrolysis (add UDPGA if testing coupled glucuronidation).[1]

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS) at designated time points.

  • Detection: Monitor the appearance of Isookanin (Aglycone).[1]

    • Note: The disappearance of parent is less reliable due to isomerization; appearance of product is the robust metric.[1]

Recommendations for Drug Development

  • Formulation: Since Marein is unstable at neutral pH, liquid formulations should be maintained at pH < 6.0 to prevent premature cyclization to Flavanomarein if the chalcone form is the specific therapeutic target.[1]

  • Bioanalysis: When analyzing plasma samples, do not target the glycoside.[1] Target the aglycone and treat the sample with

    
    -glucuronidase/sulfatase prior to extraction to quantify "Total Aglycone Equivalents."[1]
    
  • Therapeutic Target: Evidence suggests the aglycones (Okanin/Isookanin) are the active species driving Nrf2/SIRT1 modulation.[1] Optimization efforts should focus on the aglycone's lipophilicity rather than the glycoside's stability.[1]

References

  • Han, H., et al. (2016). Deglycosylation and absorption of marein, flavanomarein and taxifolin-7-O-β-D-glucopyranoside from capitula of Coreopsis tinctoria in rats and humans.[1][2] Journal of Functional Foods, 27, 178-188.[2] [1][2]

  • Guo, J., et al. (2017). Isolation, characterization and antimicrobial activities of polyacetylene glycosides from Coreopsis tinctoria Nutt.[1][2] Phytochemistry, 136, 65-69.[2] [1][2]

  • Zhu, Q.Y., et al. (2002). Stability of the flavan-3-ols epicatechin and catechin... in simulated gastric and intestinal juice.[3] Journal of Agricultural and Food Chemistry, 50(6), 1700-1705.[1][3]

  • PubChem Compound Summary. Flavanomarein (CID 101781) and Marein.[1] National Center for Biotechnology Information.[1] [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavanomarein
Reactant of Route 2
Flavanomarein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.